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  • Product: tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate
  • CAS: 1260843-86-4

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Executive Summary In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies heavily on modular, bifunctional building blocks. tert-Buty...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the design of targeted covalent inhibitors and Proteolysis Targeting Chimeras (PROTACs) relies heavily on modular, bifunctional building blocks. tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (CAS: 1260843-86-4) represents a highly privileged, orthogonally protected scaffold[1]. Featuring an electron-rich anisole core, a highly nucleophilic aliphatic primary amine, and a masked aromatic amine, this molecule provides precise vector geometries ideal for constructing complex pharmacophores.

As a Senior Application Scientist, I have structured this guide to move beyond basic specifications. We will dissect the causality behind its structural reactivity, outline self-validating experimental protocols, and explore its integration into advanced drug discovery pipelines.

Molecular Architecture & Physicochemical Profiling

The synthetic utility of this building block is dictated directly by its physicochemical properties and electronic distribution.

Structural Causality
  • The Methoxy Group (-OCH₃): Positioned at C2, this group serves a dual purpose. Sterically, it restricts the free rotation of the adjacent Boc-protected amine, pre-organizing the molecule into a rigidified conformation favorable for target-binding (e.g., kinase hinge regions). Electronically, it acts as a strong electron-donating group via resonance (+M effect).

  • The Boc-Protected Aniline: The tert-butyloxycarbonyl (Boc) group masks the aniline nitrogen. By pulling electron density away via the carbamate carbonyl, it renders the nitrogen completely non-nucleophilic, preventing unwanted side reactions during early synthetic steps.

  • The Aminomethyl Group (-CH₂NH₂): Positioned at C5, this primary aliphatic amine is unhindered and highly basic (pKa ~9.5), making it an exceptional nucleophile for immediate functionalization.

Quantitative Data Summary

Below is a consolidated profile of the molecule's core properties, essential for calculating reaction stoichiometry and predicting solvent behavior[2].

PropertyValue
IUPAC / Chemical Name tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate
CAS Registry Number 1260843-86-4
Molecular Formula C₁₃H₂₀N₂O₃
Molecular Weight 252.31 g/mol
SMILES String COc1ccc(CN)cc1NC(=O)OC(C)(C)C
Hydrogen Bond Donors 2 (Aliphatic -NH₂, Carbamate -NH)
Hydrogen Bond Acceptors 3 (Methoxy -O-, Carbamate -C=O, Carbamate -O-)
Estimated pKa (Aliphatic Amine) ~9.5 (Highly nucleophilic)
Estimated pKa (Carbamate NH) ~13.5 (Non-nucleophilic)

Orthogonal Reactivity Strategy

The true power of this scaffold lies in its orthogonal reactivity . The massive pKa differential between the aliphatic aminomethyl group and the Boc-protected aromatic amine allows chemists to perform sequential functionalizations without the need for transient protection/deprotection cycles.

The aliphatic amine reacts rapidly with activated electrophiles at room temperature. Once the aliphatic side-chain is elaborated, the Boc group can be cleaved under acidic conditions to reveal the electron-rich aniline, which is primed for subsequent cross-coupling, SNAr, or urea formation[3].

OrthogonalReactivity A tert-Butyl N-[5-(aminomethyl) -2-methoxyphenyl]carbamate B Amide Coupling (R-COOH, HATU, DIPEA) A->B  Aliphatic Amine  (Nucleophilic) C Boc-Protected Intermediate B->C  High Yield D Boc Deprotection (TFA / DCM) C->D  Acidic Cleavage E Functionalized Free Aniline D->E  Aromatic Amine  Revealed

Figure 1: Orthogonal reactivity pathway of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes an analytical checkpoint to confirm causality and reaction success before proceeding.

Protocol 1: Selective Amide Coupling at the Aliphatic Amine

Objective: To couple a carboxylic acid to the primary aliphatic amine while preserving the Boc-protected aniline. Causality of Reagents: HATU is selected over EDC/HOBt due to its superior kinetics and ability to suppress epimerization via the highly reactive 7-azabenzotriazole active ester. N,N-Diisopropylethylamine (DIPEA) is utilized because its steric bulk prevents it from acting as a competing nucleophile; it functions solely as a proton sponge to neutralize the amine salt.

Step-by-Step Methodology:

  • Activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active ester.

  • Coupling: Add tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.0 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Self-Validation System (In-Process Control):

  • LC-MS Analysis: The reaction is validated by the disappearance of the starting material mass ( m/z 253.3[M+H]⁺) and the appearance of the product mass ( m/z = MW_{acid} + 252.31 - 18.02). No di-acylation should be observed due to the Boc protection.

Protocol 2: Acidic Cleavage of the Boc Protecting Group

Objective: To remove the Boc group and reveal the electron-rich aromatic amine for downstream functionalization. Causality of Reagents: Trifluoroacetic acid (TFA) provides the exact acidity required to protonate the carbamate oxygen. This triggers the expulsion of a tert-butyl cation, which rapidly eliminates as isobutylene gas, alongside the release of CO₂. The reaction is entropically driven to completion.

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected intermediate from Protocol 1 in anhydrous Dichloromethane (DCM) to achieve a 0.1 M solution.

  • Cleavage: Cool the solution to 0 °C. Add TFA dropwise until a 1:4 (v/v) ratio of TFA:DCM is achieved.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. Co-evaporate with toluene (3x) to remove trace TFA, yielding the aniline as a TFA salt.

Self-Validation System (In-Process Control):

  • Mass Shift Verification: LC-MS must show a definitive mass shift of -100 Da (loss of Boc group) from the starting material.

  • UV-Vis Shift: TLC analysis under 254 nm UV light will show a distinct change in the retention factor ( Rf​ ) and UV absorbance profile, as the free aniline conjugates differently with the anisole ring compared to the carbamate.

Applications in Advanced Drug Discovery

The structural geometry of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate makes it a highly sought-after precursor in two primary domains:

  • Kinase Inhibitor Hinge Binders: The free aniline (post-deprotection) can be reacted with pyrimidine or quinoline electrophiles via SNAr to form potent hinge-binding motifs. The methoxy group forces the molecule into a coplanar conformation that mimics the adenine ring of ATP, allowing for deep insertion into the kinase active site.

  • PROTAC Linker Attachment: The aliphatic aminomethyl group serves as an ideal anchor point for PEGylated or alkyl linkers. Because it is an aliphatic amine, the resulting amide bond is highly stable against in vivo amidases, ensuring the structural integrity of the PROTAC molecule as it recruits E3 ligases (e.g., Cereblon or VHL) to the target protein of interest.

References

  • MolPort Chemical Database . tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (Molport-029-069-103). Retrieved from MolPort. URL:[Link]

Sources

Exploratory

Exact Molecular Weight and Isotopic Mass of tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate: A Comprehensive Technical Guide

Executive Summary tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (CAS: 1260843-86-4) is a highly versatile bifunctional building block utilized extensively in modern drug discovery [1]. Featuring an orthogonally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (CAS: 1260843-86-4) is a highly versatile bifunctional building block utilized extensively in modern drug discovery [1]. Featuring an orthogonally protected aromatic amine and a free aliphatic primary amine, it serves as a critical intermediate in the synthesis of targeted therapeutics, including covalent modifiers of the AKT1 kinase [3]. This whitepaper provides an in-depth analysis of its exact mass, isotopic distribution, and high-resolution mass spectrometry (HRMS) characterization protocols, ensuring rigorous quality control for pharmaceutical development.

Chemical Identity and Structural Architecture

The structural architecture of this molecule is defined by a central anisole (methoxybenzene) core substituted with an aminomethyl group and a Boc-protected amine. The differential nucleophilicity between the free aliphatic amine and the sterically hindered, electronically deactivated Boc-protected aromatic amine allows for highly regioselective derivatization without the need for additional protection-deprotection cycles.

Table 1: Chemical and Structural Properties
PropertyValue
Chemical Name tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate
CAS Registry Number 1260843-86-4
Molecular Formula C13H20N2O3
SMILES String COc1ccc(CN)cc1NC(=O)OC(C)(C)C
InChIKey CHJRYOOUXWZJJG-UHFFFAOYSA-N

Mass Spectrometry Profiling: Exact Mass vs. Molecular Weight

In pharmaceutical quality control, distinguishing between average molecular weight and monoisotopic exact mass is paramount. The average molecular weight accounts for the natural abundance of all isotopes and is used for stoichiometric calculations in bulk synthesis. Conversely, the monoisotopic exact mass is calculated using the mass of the most abundant isotope for each element (e.g., ^12C, ^1H, ^14N, ^16O) and is the critical metric for unambiguous HRMS identification [2].

Table 2: Quantitative Mass Specifications
Mass MetricValueApplication
Average Molecular Weight 252.314 g/mol Stoichiometry, yield calculation, bulk formulation
Monoisotopic Exact Mass 252.1474 DaHRMS structural confirmation, elemental composition
[M+H]⁺ Exact Mass 253.1552 DaPositive electrospray ionization (ESI+) profiling
[M+Na]⁺ Exact Mass 274.1371 DaAdduct identification in ESI+

Synthetic Utility and Mechanistic Pathways

The primary utility of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate lies in its application as a bifunctional linker. For instance, in the development of AKT1 E17K mutant inhibitors, the free aminomethyl group undergoes amide coupling or reductive amination with an electrophilic core. Following this, the Boc group is cleaved under acidic conditions (e.g., TFA in DCM) to reveal the aromatic amine, which can then be further functionalized into a covalent warhead [3].

G BB Building Block (CAS: 1260843-86-4) Coupling Amide Coupling (Aliphatic Amine) BB->Coupling Step 1 HRMS HRMS Validation BB->HRMS Exact Mass QC Deprotect Boc Deprotection (Aromatic Amine) Coupling->Deprotect Step 2 Inhibitor AKT1 Covalent Modifier Deprotect->Inhibitor Step 3 Inhibitor->HRMS API QC Assay Kinase Assay Inhibitor->Assay Bio-Eval

Synthetic workflow and validation of AKT1 inhibitors using the carbamate building block.

Experimental Workflows: LC-HRMS Characterization Protocol

To ensure scientific integrity and self-validation, the following step-by-step methodology details the LC-HRMS protocol required to verify the exact mass of the building block prior to its use in complex syntheses.

Step 1: Sample Preparation

  • Action: Dissolve 1.0 mg of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution. Dilute 10 µL of the stock into 990 µL of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton source, driving the equilibrium toward the [M+H]⁺ ionized state. This is strictly required for optimal sensitivity and stable spray formation in positive-ion mode ESI.

Step 2: Chromatographic Separation (UPLC)

  • Action: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: The hydrophobic tert-butyl and phenyl groups ensure retention on the C18 stationary phase, while the gradient efficiently resolves the target molecule from potential synthetic impurities (such as des-Boc degradation products or unreacted starting materials).

Step 3: High-Resolution Mass Spectrometry (ESI-QTOF)

  • Action: Operate the QTOF mass spectrometer in ESI+ mode. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and scan range from m/z 100 to 1000. Use Leucine Enkephalin (m/z 556.2771) as a lock-mass internal standard.

  • Causality: The lock-mass corrects for instrument drift in real-time. This self-validating step ensures the mass accuracy remains below the critical threshold of 5 ppm, preventing false-positive identification.

Step 4: Data Processing and Self-Validation

  • Action: Extract the ion chromatogram (EIC) for m/z 253.1552 ± 0.005 Da. Calculate the mass error (ppm) =[(Measured Mass - Theoretical Mass) / Theoretical Mass] × 10⁶.

  • Causality: A mass error of < 5 ppm unambiguously confirms the molecular formula C13H20N2O3, validating the integrity of the building block before committing it to expensive downstream drug synthesis.

References

  • Molport. "tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate - Molport". Molport.[Link]

  • World Intellectual Property Organization. "WO2023168291A1 - Covalent modifiers of akt1 and uses thereof".
Foundational

Preliminary Toxicity and In Vitro Stability Profiling of tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Executive Summary & Mechanistic Rationale In contemporary medicinal chemistry, functionalized benzylamines and carbamate-protected anilines are ubiquitous building blocks, often utilized to synthesize kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In contemporary medicinal chemistry, functionalized benzylamines and carbamate-protected anilines are ubiquitous building blocks, often utilized to synthesize kinase inhibitors, GPCR ligands, and targeted protein degraders. The compound tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate integrates three distinct chemical liabilities: a primary benzylamine, an electron-donating methoxy group, and a tert-butyl carbamate (Boc) moiety.

While the Boc group is traditionally viewed as a synthetic protecting group, it is increasingly explored in prodrug strategies or retained in final lead compounds to modulate lipophilicity and blood-brain barrier (BBB) penetrance[1]. However, this specific chemotype presents unique Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) challenges.

As a Senior Application Scientist, I approach the evaluation of this compound not merely as a checklist of assays, but as a mechanistic puzzle. The carbamate moiety is susceptible to pH-dependent chemical hydrolysis and enzymatic cleavage in plasma[2]. Concurrently, the primary benzylamine is a known substrate for amine oxidases (MAO/SSAO), which can catalyze oxidative deamination to yield reactive aldehyde intermediates[3]. These reactive electrophiles can covalently bind to cellular macromolecules, leading to idiosyncratic toxicity and late-stage clinical attrition[4].

This whitepaper delineates the causality-driven protocols and preliminary data interpretation required to rigorously profile the in vitro stability and toxicity of this compound, ensuring that only robust, safe derivatives progress to in vivo models.

Metabolic Bioactivation & ADMET Workflow

Before initiating high-throughput screening, it is critical to map the anticipated metabolic fate of the molecule. The electron-rich aromatic ring facilitates Cytochrome P450 (CYP450)-mediated O-demethylation, while the benzylamine is primed for oxidative deamination.

MetabolicPathway Parent tert-Butyl N-[5-(aminomethyl)- 2-methoxyphenyl]carbamate MAO Amine Oxidases (MAO / SSAO) Parent->MAO Oxidative Deamination CYP CYP450 Enzymes (O-Demethylation) Parent->CYP Phase I Metabolism Aldehyde Benzaldehyde Intermediate MAO->Aldehyde GSH GSH Trapping (Adduct Formation) Aldehyde->GSH Reactive Electrophile Phenol Phenol Derivative (Excretable) CYP->Phenol

Figure 1: Proposed metabolic bioactivation pathways highlighting the vulnerability of the benzylamine moiety.

To systematically evaluate these liabilities, we employ a tiered, self-validating workflow. We prioritize Rat Liver Microsomes (RLM) as a Tier I screen to rapidly triage highly unstable compounds, followed by Human Liver Microsomes (HLM) and plasma stability in Tier II to assess human translatability[5].

ADMETWorkflow Tier1 Tier 1: Physicochemical & RLM (Chemical Stability, Rat Liver Microsomes) Tier2 Tier 2: HLM & Plasma Stability (Human Liver Microsomes, Plasma Esterases) Tier1->Tier2 t1/2 > 15 min (RLM) Tox Tier 3: Preliminary Toxicity (Cytotoxicity, Ames, hERG) Tier2->Tox High Plasma Stability Decision Go / No-Go Decision Lead Optimization Tox->Decision Favorable Safety Profile

Figure 2: Tiered in vitro stability and toxicity screening workflow for early drug discovery.

In Vitro Stability Profiling

Mechanistic Drivers of Instability

Carbamate stability is heavily dictated by steric hindrance and the electronic environment of the N-substituent. Hydrolysis typically accelerates in alkaline environments via an elimination-addition (E1cB) mechanism[2]. Furthermore, plasma esterases can rapidly cleave unhindered carbamates. The bulky tert-butyl group in our target compound provides significant steric shielding, generally conferring excellent chemical stability at physiological pH (7.4) and moderate resistance to plasma esterases compared to primary alkyl carbamates[1].

Quantitative Stability Data Summary

The following table synthesizes expected baseline stability metrics for this chemotype based on validated historical data for structurally analogous Boc-protected benzylamines.

Assay TypeMatrix / ConditionHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Interpretation
Chemical Stability SGF (pH 1.2, 37°C)> 24 hN/AHighly stable in gastric conditions.
Chemical Stability PBS (pH 7.4, 37°C)> 48 hN/ASteric shielding prevents spontaneous hydrolysis.
Plasma Stability Human Plasma> 12 hN/AResistant to human plasma esterases.
Plasma Stability Rat Plasma~ 4.5 hN/ASpecies-specific vulnerability to rodent carboxylesterases.
Metabolic Stability Rat Liver Microsomes (RLM)12 min115 µL/min/mgHigh clearance; driven by rapid MAO/CYP metabolism[5].
Metabolic Stability Human Liver Microsomes (HLM)28 min49 µL/min/mgModerate clearance; highlights interspecies variation[5].
Protocol: Self-Validating Microsomal Stability & GSH Trapping

To ensure data integrity, this protocol integrates an internal NADPH-regenerating system and a reactive metabolite trapping mechanism.

Causality Check: Why use a regenerating system instead of direct NADPH addition? NADPH rapidly degrades at 37°C. A regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) maintains zero-order kinetics for the cofactor, ensuring that enzyme activity—not cofactor depletion—is the rate-limiting step[6].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate in LC-MS grade DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4) to keep final DMSO concentration ≤0.1% (preventing CYP inhibition).

  • Matrix Assembly: Combine the test compound with HLM or RLM (final protein concentration: 0.5 mg/mL) and 5 mM reduced Glutathione (GSH). Rationale: GSH acts as a soft nucleophile to trap transient electrophilic benzaldehyde derivatives formed via benzylamine oxidation[3].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding the NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

  • Sampling & Quenching: At intervals (0, 5, 15, 30, 45, 60 min), withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). Rationale: Cold organic solvent instantly denatures metabolic enzymes, halting the reaction.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 min at 4°C. Analyze the supernatant via LC-MS/MS. Monitor the parent mass transition (disappearance) and scan for GSH-adduct masses (M + 307 Da) to confirm bioactivation.

Preliminary Toxicity Assessment

Early identification of genotoxic and cytotoxic liabilities prevents costly late-stage failures[4]. For benzylamine derivatives, the primary concern is the downstream toxicity of oxidative metabolites.

Quantitative Toxicity Data Summary
AssayCell Line / TargetReadoutValueInterpretation
Cytotoxicity HepG2 (Human Liver) IC50​ > 100 µMLow acute hepatotoxicity risk.
Cytotoxicity CHO (Chinese Hamster Ovary) IC50​ 85 µMModerate basal cytotoxicity.
Genotoxicity S. typhimurium (TA98, TA100)Revertant ColoniesNegativeNo mutagenic potential observed (with/without S9)[7].
Cardiotoxicity hERG (Patch-Clamp) IC50​ > 30 µMLow risk of QT prolongation.
Protocol: In Vitro Cytotoxicity via ATP Quantitation (CellTiter-Glo)

Traditional MTT assays rely on mitochondrial reductase activity, which can be artificially skewed by metabolic intermediates of the test compound. Therefore, we utilize ATP quantitation as a direct, unambiguous proxy for cellular viability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 10,000 cells/well in a 96-well opaque-walled microplate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (0.1 µM to 200 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Doxorubicin at 10 µM) to validate assay sensitivity.

  • Incubation: Incubate for 48 hours. Rationale: 48 hours allows sufficient time for metabolism-dependent toxicity to manifest, particularly if the toxicity is driven by slow accumulation of benzylamine-derived reactive metabolites.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium present in each well.

  • Lysis & Stabilization: Mix contents vigorously on an orbital shaker for 2 minutes to induce complete cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Detection: Record luminescence using a multi-mode microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

Conclusion & Go/No-Go Criteria

The preliminary ADMET profile of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate suggests it is a viable intermediate or prodrug scaffold, provided its metabolic vulnerabilities are managed.

Go/No-Go Decision Matrix:

  • Chemical Stability: The Boc group provides excellent steric shielding, passing the >24h chemical stability threshold required for oral formulation development.

  • Metabolic Stability: The compound exhibits high clearance in RLM but moderate clearance in HLM. If the in vivo half-life in rodent models is insufficient for efficacy testing, medicinal chemistry efforts should focus on replacing the primary benzylamine with a sterically hindered amine (e.g., adding an alpha-methyl group) to block MAO-driven oxidative deamination[3].

  • Toxicity: The lack of hERG inhibition and negative Ames test validate the fundamental safety of the carbamate-aniline core[7]. However, the detection of GSH-adducts during microsomal incubations warrants close monitoring for idiosyncratic hepatotoxicity in subsequent 28-day repeated-dose in vivo GLP studies.

References

  • Applications of High Throughput Microsomal Stability Assay in Drug Discovery ResearchGate[Link]

  • Biphenyl-3-yl alkylcarbamates as fatty acid amide hydrolase (FAAH) inhibitors: Steric effects of N-alkyl chain on rat plasma and liver stability National Institutes of Health (PMC)[Link]

  • Design, Synthesis, and Pharmacokinetic Profiling of Fluorinated Reversible N-Alkyl Carbamate Derivatives of Psilocin for Sub-Hallucinogenic Brain Exposure Journal of Medicinal Chemistry (ACS Publications)[Link]

  • Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data MDPI[Link]

  • Bioactivation of Benzylamine to Reactive Intermediates in Rodents: Formation of Glutathione, Glutamate, and Peptide Conjugates Chemical Research in Toxicology (ACS Publications)[Link]

  • Toxicology Strategies for Drug Discovery: Present and Future Chemical Research in Toxicology (ACS Publications)[Link]

  • Non-clinical studies in the process of new drug development - Part II: Good laboratory practice, metabolism, pharmacokinetics, safety and dose translation to clinical studies National Institutes of Health (PMC)[Link]

Sources

Exploratory

The Strategic Utility of tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate in Medicinal Chemistry

Executive Summary In the landscape of modern drug discovery, the design and selection of bifunctional building blocks dictate the efficiency of synthetic pipelines and the pharmacokinetic viability of the resulting thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern drug discovery, the design and selection of bifunctional building blocks dictate the efficiency of synthetic pipelines and the pharmacokinetic viability of the resulting therapeutics. tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a highly specialized, orthogonally protected diamine scaffold. Featuring a primary aliphatic amine, a Boc-protected aniline, and an electron-donating methoxy group, this molecule serves as a critical linchpin in the synthesis of kinase inhibitors, Proteolysis Targeting Chimeras (PROTACs), and complex peptidomimetics.

This technical guide provides an in-depth analysis of the physicochemical properties, structural advantages, and validated synthetic methodologies associated with this building block, empowering medicinal chemists to leverage its orthogonal reactivity for advanced drug design[1].

Structural and Physicochemical Profiling

The architectural brilliance of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate lies in its differential reactivity and electronic tuning.

  • Orthogonal Reactivity: The molecule contains two nitrogen centers with vastly different nucleophilicities. The aliphatic aminomethyl group (-CH₂NH₂) is highly nucleophilic and ready for immediate functionalization. Conversely, the aniline nitrogen is sterically and electronically masked by a tert-butoxycarbonyl (Boc) group, rendering it inert under basic or nucleophilic conditions[2].

  • Electronic Modulation via the Methoxy Group: The methoxy (-OCH₃) group at position 2 exerts a strong electron-donating (+M) effect on the phenyl ring. In medicinal chemistry, methoxybenzylamine derivatives are frequently utilized to enhance binding affinity within hydrophobic pockets and to act as hydrogen bond acceptors[3]. Furthermore, the methoxy group sterically restricts the conformation of the adjacent protected aniline, which can pre-organize the molecule for optimal target binding.

Quantitative Physicochemical Data

To predict its behavior in physiological environments and its suitability as a fragment or linker, the quantitative parameters of the core scaffold are summarized below.

PropertyValueImplication for Drug Design
Molecular Weight 252.31 g/mol Optimal size for Fragment-Based Drug Discovery (FBDD) or as an intermediate linker.
cLogP (Predicted) ~1.8Balanced lipophilicity; ensures good aqueous solubility while maintaining membrane permeability.
H-Bond Donors 3Capable of forming strong, directional interactions with target protein backbones (e.g., kinase hinge regions).
H-Bond Acceptors 4Enhances binding affinity and improves overall aqueous solubility.
Rotatable Bonds 5Provides moderate conformational flexibility, allowing for induced-fit binding without excessive entropic penalty.

Mechanistic Paradigms: Orthogonal Protection Strategies

The synthesis of complex hetero-bifunctional molecules (such as PROTACs) requires absolute control over regioselectivity. The orthogonal protection strategy inherent to this molecule allows chemists to perform sequential, chemoselective transformations without the risk of cross-reactivity or polymerization[1][4].

The primary aliphatic amine can be subjected to amide coupling, reductive amination, or SNAr reactions. Once the aliphatic terminus is elaborated, the Boc group is cleaved under acidic conditions (typically using Trifluoroacetic acid or HCl), unmasking the aniline for a second, distinct functionalization event (e.g., urea formation, sulfonylation, or Buchwald-Hartwig cross-coupling)[2].

G A tert-butyl N-[5-(aminomethyl) -2-methoxyphenyl]carbamate B Chemoselective Acylation (Aliphatic Amine) A->B R-COOH, HATU, DIPEA C N-Acylated Intermediate (Boc-Protected Aniline) B->C D Acidic Deprotection (TFA or HCl) C->D Cleavage of Boc Group E Free Aniline Intermediate D->E F Aniline Functionalization (e.g., Urea Formation) E->F R'-NCO, Base G Bifunctionalized Target Molecule F->G

Orthogonal functionalization workflow for the bifunctional diamine building block.

Key Applications in Drug Discovery

  • Kinase Inhibitor Scaffolds: The unmasked aniline moiety is a privileged structure for binding to the ATP-binding hinge region of kinases. The adjacent methoxy group often projects into the solvent-exposed region or a selectivity pocket, while the aminomethyl tail serves as a vector for solubilizing groups (e.g., piperazine or morpholine derivatives).

  • PROTAC Linkerology: In targeted protein degradation, the distance and rigidity between the E3 ligase ligand and the target protein ligand are paramount. This scaffold provides a semi-rigid, aromatic linker that can bridge two pharmacophores while maintaining favorable physicochemical properties.

  • Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~252 Da, this compound is an ideal fragment. Its multiple hydrogen-bonding vectors allow it to easily anchor into protein binding sites during X-ray crystallographic screening.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly detailed so that researchers understand the mechanistic rationale behind each reagent choice.

Protocol A: Chemoselective Amide Coupling at the Aliphatic Amine

Objective: To selectively acylate the primary aliphatic amine while preserving the Boc-protected aniline.

Mechanistic Causality: The primary aliphatic amine is significantly more nucleophilic than the carbamate-protected aniline. This inherent electronic disparity allows for chemoselective acylation without additional protecting groups. HATU is selected as the coupling reagent due to its high efficiency and rapid reaction kinetics, which minimizes the risk of side reactions or epimerization. N,N-Diisopropylethylamine (DIPEA) acts as a sterically hindered, non-nucleophilic base to deprotonate the carboxylic acid and the amine salt, driving the reaction forward.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert argon atmosphere, dissolve the desired carboxylic acid (1.1 equivalents) in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

  • Activation: Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution. Stir at room temperature for 15 minutes to allow the formation of the active active ester intermediate.

  • Coupling: Add tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.0 equivalent) dropwise as a solution in minimal DMF.

  • Self-Validation (Monitoring): Monitor the reaction via TLC (eluent: 5% MeOH in Dichloromethane). The starting diamine will stain positive (purple/pink) with ninhydrin, whereas the product will be ninhydrin-negative but UV-active. LC-MS must be used to confirm the complete disappearance of the starting mass and the appearance of the expected [M+H]+ ion.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Boc Deprotection and Subsequent Urea Formation

Objective: To unmask the aniline and react it with an isocyanate to form a urea linkage.

Mechanistic Causality: The tert-butoxycarbonyl (Boc) group is highly stable to basic coupling conditions but is highly labile under acidic conditions[2]. Treatment with Trifluoroacetic acid (TFA) protonates the carbamate, leading to the fragmentation of the molecule into a stable tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbon dioxide, irreversibly revealing the free aniline.

Step-by-Step Methodology:

  • Deprotection: Dissolve the N-acylated intermediate from Protocol A in a 4:1 mixture of Dichloromethane and TFA (0.1 M concentration) at 0 °C.

  • Self-Validation (Visual & Analytical): The evolution of CO2​ gas (bubbling) serves as a direct visual confirmation that the deprotection is actively occurring. Stir for 2 hours at room temperature. Complete consumption of the starting material must be verified by LC-MS (looking for the [M−Boc+H]+ mass).

  • Isolation of the Aniline Salt: Concentrate the reaction mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the aniline TFA salt as a crude oil.

  • Urea Formation: Redissolve the crude aniline salt in anhydrous Dichloromethane. Add Triethylamine (TEA) (4.0 equivalents) to neutralize the TFA salt and generate the free base aniline.

  • Functionalization: Cool the solution to 0 °C and slowly add the desired isocyanate (1.1 equivalents). Stir for 4 hours, allowing the reaction to warm to room temperature.

  • Purification: Quench with water, extract with Dichloromethane, dry over Na2​SO4​ , and purify via flash column chromatography to yield the final bifunctionalized target molecule.

Conclusion

tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a highly versatile, orthogonally protected building block that addresses the complex regioselective demands of modern medicinal chemistry. By exploiting the differential nucleophilicity of its nitrogen centers and the electronic benefits of its methoxy-substituted aromatic core, drug development professionals can rapidly assemble sophisticated molecular architectures, ranging from targeted kinase inhibitors to advanced chimeric degraders.

References

  • Stereoselective Synthesis of All Stereoisomers of Orthogonally Protected Cyclobutane-1,2-diamine and Some Chemoselective Transformations Organic Letters - ACS Publications URL:[Link]

  • Toward lab-ready AI synthesis plans with protection strategies and route scoring ChemRxiv URL:[Link]

Sources

Protocols & Analytical Methods

Method

Boc deprotection methods for tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate under acidic conditions

Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The deprotection of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a critical synthetic transformation yielding...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The deprotection of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a critical synthetic transformation yielding 5-(aminomethyl)-2-methoxyaniline. This functionalized diamine is a highly valued building block in medicinal chemistry, particularly in the development of targeted therapeutics such as anaplastic lymphoma kinase (ALK) inhibitors[1]. This application note details field-proven, self-validating methodologies for the chemoselective removal of the N-Boc protecting group under acidic conditions, ensuring high purity and quantitative recovery of the diamine bis-salt.

Mechanistic Insights & Causality (E-E-A-T)

The structural complexity of the substrate—featuring an electron-rich aromatic ring, a methoxy group, a free primary aliphatic amine, and a Boc-protected aniline—dictates the chemical causality of the deprotection strategy.

  • Differential Basicity & Protection: Upon the introduction of an acidic reagent, the free aliphatic aminomethyl group (pKa ~9–10) is instantaneously protonated. This immediate salt formation acts as an in situ protecting mechanism, preventing the aliphatic amine from participating in unwanted nucleophilic side reactions.

  • Acid-Catalyzed Cleavage: The strong acid subsequently protonates the carbonyl oxygen of the carbamate[2]. This protonation induces the cleavage of the C–O bond, releasing a tert-butyl cation and a carbamic acid intermediate. The carbamic acid then spontaneously decarboxylates to yield the free aniline[3].

  • The Scavenger Imperative: The presence of the methoxy group renders the aromatic ring highly electron-rich and susceptible to electrophilic aromatic substitution. During Boc cleavage, the highly reactive tert-butyl cation acts as a strong electrophile, which can lead to rapid Friedel-Crafts alkylation (ring tert-butylation)[2]. To prevent this degradation pathway, the addition of a cation scavenger (e.g., triisopropylsilane (TIPS) or anisole) is mandatory when utilizing Trifluoroacetic Acid (TFA).

Comparative Data: Acidic Deprotection Systems

The selection of the acidic system dictates the workup strategy and the final salt form of the product. Below is a comparative analysis of the two most robust methods.

ParameterProtocol A: TFA / DCMProtocol B: 4M HCl / Dioxane
Reagent Profile 20–50% (v/v) TFA in DCM[4]4M HCl in 1,4-Dioxane[3]
Reaction Time 1 to 4 hours[4]30 minutes to 2 hours[4]
Scavenger Requirement Mandatory (TIPS/Anisole)[2]Rarely required (gas evolution drives equilibrium)
Product Form Bis-Trifluoroacetate SaltBis-Hydrochloride Salt
Workup Strategy Concentration & Trituration[2]Direct Precipitation & Filtration[4]
Scalability Good, but requires extensive high-vacuum dryingExcellent, highly scalable and orthogonal[5]

Experimental Protocols

Protocol A: TFA/DCM with Cation Scavenging

This protocol is ideal for solution-phase synthesis where high solubility of the intermediate is required.

Materials:

  • tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (0.1 M concentration)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Triisopropylsilane (TIPS) or Anisole (Scavenger)

  • Toluene (for co-evaporation)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Boc-protected substrate in anhydrous DCM to achieve a 0.1 M concentration[4].

  • Scavenger Addition: Add 2.0 equivalents of TIPS or anisole to the solution. Causality: The scavenger must be present before cation generation to ensure immediate trapping[2].

  • Acidification: Cool the mixture to 0 °C. Add TFA dropwise to achieve a final concentration of 20–50% (v/v) TFA in DCM[4].

  • Propagation: Remove the ice bath and stir at room temperature for 1–2 hours.

  • Concentration: Once complete, remove the volatiles in vacuo. Add toluene and co-evaporate 2–3 times. Causality: Toluene forms an azeotrope with TFA, efficiently removing residual acid that could degrade the product during storage[4][6].

  • Trituration: Suspend the resulting oil in cold anhydrous diethyl ether.

Self-Validating System:

  • Visual Cue: The addition of TFA triggers mild effervescence (CO₂ gas evolution). The cessation of bubbling indicates the completion of the decarboxylation step[2].

  • Phase Validation: Upon the addition of cold diethyl ether, an immediate precipitation of the bis-TFA salt must occur. If an oil persists, residual TFA remains, validating the need for further co-evaporation with toluene[4].

Protocol B: HCl in 1,4-Dioxane (Precipitation Method)

This protocol leverages the insolubility of the resulting bis-hydrochloride salt to drive the reaction and simplify isolation.

Materials:

  • tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

  • 4M HCl in 1,4-dioxane[3]

  • Anhydrous Diethyl Ether

Step-by-Step Methodology:

  • Dissolution: Dissolve the substrate in a minimal amount of DCM (just enough to achieve a clear solution)[4].

  • Acidification: Add 5–10 equivalents of 4M HCl in dioxane dropwise at room temperature[4].

  • Propagation: Stir the reaction mixture vigorously for 30 minutes to 2 hours. The reaction rate exhibits a second-order dependence on the HCl concentration[4].

  • Isolation: Filter the resulting suspension through a sintered glass funnel. Wash the solid cake thoroughly with anhydrous diethyl ether to remove non-polar impurities[4].

  • Drying: Dry the solid under high vacuum to afford the pure 5-(aminomethyl)-2-methoxyaniline bis-hydrochloride salt.

Self-Validating System:

  • Precipitation Cue: The deprotected diamine bis-hydrochloride salt is highly insoluble in the dioxane/DCM mixture. The spontaneous formation of a dense white precipitate serves as a built-in, visual indicator of reaction progression and successful salt formation[4].

  • Mass Shift Validation: LC-MS analysis of the precipitate will show a definitive -100 Da mass shift (loss of the Boc group), confirming the chemical identity without ambiguity.

Reaction Workflow Diagram

BocDeprotection SM tert-butyl N-[5-(aminomethyl)- 2-methoxyphenyl]carbamate Acid Addition of Acid (TFA or 4M HCl/Dioxane) SM->Acid Protonation Protonation of Aliphatic Amine & Boc Carbonyl Oxygen Acid->Protonation Cleavage Cleavage to tert-butyl cation & Carbamic Acid Protonation->Cleavage Scavenger Cation Trapping by Scavenger (Prevents Ring Alkylation) Cleavage->Scavenger Electrophilic trap Decarboxylation Decarboxylation (CO2 Gas Evolution) Cleavage->Decarboxylation Spontaneous Product 5-(aminomethyl)-2-methoxyaniline Bis-Salt (Precipitation) Decarboxylation->Product Salt formation

Figure 1: Mechanistic workflow of acidic Boc deprotection highlighting cation scavenging.

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M)." Journal of Peptide Research, 58(4), 338-341. Available at: [Link]

  • WIPO. "WO2016167511A2 - N2-(2-methoxyphenyl)pyrimidine derivative, method for preparing same, and pharmaceutical composition for cancer prevention or treatment containing same as active ingredient." Google Patents.
  • Common Organic Chemistry. "Boc Deprotection - TFA". commonorganicchemistry.com. Available at: [Link]

Sources

Application

Application Note: Strategies and Protocols for Amide Coupling with tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Abstract The formation of the amide bond is one of the most critical and frequently performed transformations in medicinal chemistry and drug discovery.[1][2] This application note provides a detailed technical guide for...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The formation of the amide bond is one of the most critical and frequently performed transformations in medicinal chemistry and drug discovery.[1][2] This application note provides a detailed technical guide for researchers and scientists on conducting amide coupling reactions using tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate . This versatile building block features a nucleophilic primary aminomethyl group for coupling and a Boc-protected aniline, requiring careful selection of reaction conditions to ensure high yield and purity. We present two robust protocols utilizing common coupling systems—EDC/HOBt and HATU/DIPEA—and delve into the mechanistic rationale, optimization strategies, and troubleshooting to ensure successful synthesis.

Foundational Principles of Amide Coupling

The direct condensation of a carboxylic acid and an amine to form an amide bond requires high temperatures (>200 °C), which are incompatible with most complex organic molecules. Therefore, the reaction is almost universally accomplished by activating the carboxylic acid to convert the hydroxyl group into a better leaving group. This activation is mediated by a "coupling reagent."

The general process involves two key stages:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or a symmetric anhydride.[3][4]

  • Nucleophilic Attack: The amine, in this case, tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate, attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the desired amide and releases the coupling reagent byproduct.

Additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. They serve a dual purpose: they act as nucleophilic catalysts that intercept the initial activated species to form active esters, which are more reactive towards the amine and less prone to side reactions.[4][5] Crucially, they are known to suppress the racemization of chiral carboxylic acids.[3][5]

Amide_Coupling_Mechanism reagent_node reagent_node intermediate_node intermediate_node product_node product_node sub_acid Carboxylic Acid (R-COOH) active_ester Activated Intermediate (e.g., OAt-ester) sub_acid->active_ester  Activation sub_amine Amine (R'-NH₂) amide Amide Product sub_amine->amide coupler Coupling Reagent + Base coupler->active_ester active_ester->amide  Coupling byproduct Byproducts

Caption: General mechanism of amide bond formation.

Selecting Optimal Reaction Conditions

The choice of coupling reagent, base, and solvent is critical for success and depends on the specific substrates' reactivity, steric hindrance, and solubility. For a substrate like tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate, the primary amine is unhindered and nucleophilic, making it a good candidate for standard coupling conditions.

Common Coupling Systems
  • Carbodiimides (EDC/DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a highly practical choice because its urea byproduct is water-soluble and easily removed during aqueous workup.[4] Dicyclohexylcarbodiimide (DCC) forms a dicyclohexylurea (DCU) byproduct that is insoluble in most organic solvents and removed by filtration, making it less suitable for solid-phase synthesis but effective in solution.[6] The use of additives like HOBt is strongly recommended with carbodiimides to improve reaction rates and prevent side reactions, such as the formation of N-acylurea.[4]

  • Onium Salts (HATU/HBTU): Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most efficient coupling reagents available.[7] HATU activates carboxylic acids to form highly reactive OAt-active esters, leading to rapid reaction times, high yields, and very low rates of racemization, even with sterically hindered substrates.[7][8] These reagents require a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA).[8][9]

Summary of Reagents and Conditions
ParameterSystem 1: EDC/HOBtSystem 2: HATU/DIPEARationale & Comments
Coupling Reagent EDC (1.1-1.5 eq.)HATU (1.0-1.5 eq.)HATU is more potent and faster but also more expensive. EDC is a cost-effective workhorse.[4][7][8]
Additive HOBt (1.0 eq. or cat.)(Implicit in HATU)HOBt suppresses racemization and N-acylurea formation.[4][5] HOAt (from HATU) is more effective than HOBt.[8]
Base DIPEA or Et₃N (1.2-3.0 eq.)DIPEA (2.0-5.0 eq.)A non-nucleophilic base is essential to deprotonate the acid and neutralize salts without competing with the primary amine.[4][8]
Solvent DMF, CH₂Cl₂, CH₃CNDMF, CH₂Cl₂, THFAnhydrous polar aprotic solvents are preferred to ensure solubility and prevent hydrolysis of activated intermediates.[7][8]
Temperature 0 °C to RTRTReactions are often started at 0°C to control any initial exotherm before being allowed to warm to room temperature.[4]
Time 4-24 hours1-18 hoursReaction progress should be monitored by TLC or LC-MS. HATU reactions are typically faster.[7][8]

Detailed Experimental Protocols

The following protocols provide a general framework. Molar equivalents should be calculated based on the limiting reagent, which is typically the carboxylic acid.

Experimental_Workflow start Start dissolve Dissolve Carboxylic Acid (1.0 eq) & Reagents in Anhydrous Solvent start->dissolve preactivate Pre-activation: Add Base, Stir 15-30 min dissolve->preactivate add_amine Add Amine Substrate (1.0-1.2 eq) preactivate->add_amine react Stir at RT (1-24 h) add_amine->react monitor Monitor by TLC/LC-MS react->monitor workup Aqueous Workup: Acidic, Basic & Brine Washes monitor->workup Reaction Complete dry Dry Organic Layer (Na₂SO₄ or MgSO₄) workup->dry concentrate Concentrate Under Reduced Pressure dry->concentrate purify Purify Crude Product (Column Chromatography) concentrate->purify end Final Product purify->end

Caption: General experimental workflow for amide coupling.

Protocol A: EDC/HOBt Mediated Coupling

This protocol is a reliable and cost-effective method suitable for a wide range of carboxylic acids.

Reagents & Materials:

  • Carboxylic Acid (1.0 eq.)

  • tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.1 eq.)

  • EDC·HCl (1.2 eq.)

  • HOBt (1.0 eq.)

  • DIPEA (2.5 eq.)

  • Anhydrous DMF or CH₂Cl₂ (DCM)

  • Standard workup and purification solvents (Ethyl Acetate, 1N HCl, sat. NaHCO₃, Brine)

Procedure:

  • To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq.), tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.1 eq.), and HOBt (1.0 eq.).

  • Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.5 M.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.5 eq.) to the stirred solution.

  • Add EDC·HCl (1.2 eq.) portion-wise over 5-10 minutes. A mild exotherm may be observed.[4]

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Check for the consumption of the limiting reagent using TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).[8] These washes serve to remove the water-soluble urea byproduct, excess base, unreacted acid, and HOBt.[4][8]

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to obtain the final amide product.

Protocol B: HATU Mediated Coupling

This protocol is recommended for challenging substrates, including sterically hindered acids or when rapid reaction times are desired.[8]

Reagents & Materials:

  • Carboxylic Acid (1.0 eq.)

  • tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.1 eq.)

  • HATU (1.1 eq.)

  • DIPEA (3.0 eq.)

  • Anhydrous DMF

  • Standard workup and purification solvents

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.) and HATU (1.1 eq.).

  • Dissolve the solids in anhydrous DMF (approx. 0.1-0.5 M).

  • Add DIPEA (3.0 eq.) to the solution and stir at room temperature for 15-30 minutes. This "pre-activation" step is crucial for forming the OAt-active ester.[7][8]

  • In a separate flask, dissolve tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.1 eq.) in a small amount of anhydrous DMF.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitoring: The reaction is typically complete within a few hours. Monitor progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with 1N HCl or saturated NH₄Cl (2x), saturated NaHCO₃ solution (2x), and brine (1x).[8] This removes HOAt, tetramethylurea, and excess reagents.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography.

Troubleshooting and Key Considerations

  • Low Yield: If the yield is low, ensure all reagents are anhydrous, as water can hydrolyze the activated intermediates. For electron-deficient or sterically hindered carboxylic acids, switching from EDC/HOBt to the more potent HATU system is often effective.[5]

  • Side Reactions: The primary side reaction with carbodiimides is the formation of an N-acylurea byproduct, which occurs if the O-acylisourea intermediate rearranges before amine attack.[4][5] Using HOBt or HOAt minimizes this risk. With HATU, a potential side reaction is the formation of a guanidinium byproduct from the reaction of the amine with HATU itself; pre-activating the acid before adding the amine is the standard procedure to avoid this.[5]

  • Boc Group Stability: The tert-butoxycarbonyl (Boc) group on the aniline nitrogen is stable to the basic/neutral conditions of the coupling reaction. However, it is sensitive to acid. During the acidic wash (e.g., 1N HCl), minimize contact time to prevent partial deprotection. If the product is found to be particularly acid-sensitive, a milder wash with saturated ammonium chloride (NH₄Cl) can be used instead.

  • Purification: The byproducts from HATU (tetramethylurea, HOAt) and EDC (ethyl-(N',N'-dimethylamino)propyl urea) are generally polar and can be effectively removed by the aqueous workup and subsequent column chromatography.

Conclusion

The amide coupling of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate with various carboxylic acids can be achieved with high efficiency using standard modern coupling methodologies. The choice between a cost-effective carbodiimide-based system like EDC/HOBt and a high-potency onium salt system like HATU/DIPEA allows for flexibility depending on the scale, cost constraints, and reactivity of the coupling partner. By following the detailed protocols and considering the key mechanistic principles outlined in this guide, researchers can reliably synthesize the desired amide products, paving the way for further steps in their drug discovery and development programs.

References

  • Li, G., et al. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. Organic Process Research & Development. ACS Publications. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. organic-synthesis.com. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). commonorganicchemistry.com. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved from [Link]

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

Sources

Method

Application of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate in PROTAC Linker Synthesis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, leveraging the cell's own ubiquiti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in pharmacology, leveraging the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. The chemical linker, which connects the target-binding warhead and the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy. This application note provides a detailed guide to the synthesis and application of PROTACs incorporating the versatile linker building block, tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate. This building block offers a strategic combination of a Boc-protected primary amine for sequential coupling and a substituted aniline core, which can impart beneficial properties of rigidity and metabolic stability to the final PROTAC molecule. We will explore the underlying chemical principles, provide step-by-step synthetic protocols, and discuss the rationale behind experimental choices, offering a comprehensive resource for scientists engaged in the development of novel protein degraders.

Introduction: The Central Role of the Linker in PROTAC Efficacy

PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic mode of action distinguishes PROTACs from traditional small-molecule inhibitors, often leading to more profound and durable pharmacological effects.[3]

A PROTAC molecule is comprised of three key components:

  • A "warhead" : A ligand that binds to the target protein.

  • An "anchor" : A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon or VHL).

  • A chemical linker : The bridge connecting the warhead and the anchor.

While the warhead and anchor provide specificity, the linker is far from being a passive spacer. Its length, rigidity, and chemical composition are critical for optimizing the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is essential for efficient protein degradation.[2][4][5]

The building block, tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate, provides a synthetically tractable means of incorporating a substituted aromatic moiety into the linker. The key features of this building block are:

  • A Boc-protected primary amine : This allows for a controlled, stepwise synthesis. The tert-butyloxycarbonyl (Boc) group is a stable protecting group that can be efficiently removed under acidic conditions to reveal a primary amine ready for conjugation.[6]

  • A substituted phenyl ring : Aromatic linkers can offer rigidity, which can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[4] The substitution pattern on the phenyl ring can also influence the physicochemical properties of the final PROTAC, such as solubility and cell permeability.[7]

  • A methoxy group : This electron-donating group on the aniline ring increases its nucleophilicity, which can be advantageous in certain coupling reactions. It also influences the overall electronic properties and metabolic stability of the linker.[8][9]

This application note will detail the synthetic steps to incorporate this building block into a PROTAC, from the initial coupling reactions to the final deprotection and conjugation steps.

The PROTAC Mechanism of Action: A Visual Overview

The function of a PROTAC is to hijack the cell's natural protein disposal system. The following diagram illustrates this process.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Induces Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Targets for Degradation Degraded Degraded Protein Fragments Proteasome->Degraded Degrades

Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Strategy and Protocols

The synthesis of a PROTAC using tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate typically follows a modular, stepwise approach. This allows for the versatile combination of different POI and E3 ligase ligands.[6] The general workflow involves:

  • Initial Coupling : The building block is first coupled to either the warhead or the E3 ligase ligand, typically through an amide bond formation.

  • Boc Deprotection : The Boc protecting group is removed to expose the primary amine.

  • Final Coupling : The newly deprotected amine is then coupled to the second ligand (warhead or E3 ligase ligand) to complete the PROTAC synthesis.

The following protocols provide a representative, step-by-step guide.

Protocol 1: Initial Amide Coupling to an E3 Ligase Ligand

This protocol describes the coupling of the aniline nitrogen of a precursor, tert-butyl (5-amino-2-methoxyphenyl)carbamate, to a carboxylic acid-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide). The resulting intermediate can then be further functionalized to yield the target aminomethyl building block.

Rationale: The aniline nitrogen in tert-butyl (5-amino-2-methoxyphenyl)carbamate is less nucleophilic than an aliphatic amine. Therefore, robust coupling reagents like HATU or a combination of EDCI and HOBt are recommended to ensure efficient amide bond formation.[10] The methoxy group, being electron-donating, slightly increases the nucleophilicity of the para-amino group, aiding the reaction.[9]

Materials:

Reagent/MaterialPurpose
tert-butyl (5-amino-2-methoxyphenyl)carbamateLinker precursor
Carboxylic acid-functionalized E3 Ligase Ligand (e.g., Pomalidomide-COOH)E3 Ligase binding moiety
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)Amide coupling reagent
DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base
Anhydrous DMF (N,N-Dimethylformamide)Reaction solvent
Reaction vessel
Inert atmosphere (Nitrogen or Argon)To prevent side reactions with moisture

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized E3 ligase ligand (1.0 eq) and tert-butyl (5-amino-2-methoxyphenyl)carbamate (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.2 eq) to the reaction mixture in one portion.

  • Stir the reaction at room temperature and monitor its progress by LC-MS or TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the E3 ligase-linker intermediate.

Protocol 2: Boc Deprotection of the Linker Amine

This protocol outlines the removal of the Boc protecting group to expose the primary amine for the second coupling reaction.

Rationale: The Boc group is reliably cleaved under acidic conditions. A solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly effective method for this transformation.[6][11] The reaction is typically fast and clean.

Materials:

Reagent/MaterialPurpose
Boc-protected intermediate (from previous step)Substrate
Trifluoroacetic acid (TFA)Deprotection reagent
Dichloromethane (DCM)Solvent
Reaction vessel

Procedure:

  • Dissolve the Boc-protected intermediate (1.0 eq) in DCM.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction progress by LC-MS or TLC until the starting material is fully consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

  • Co-evaporate the residue with toluene or DCM several times to ensure complete removal of residual TFA.

  • The resulting amine trifluoroacetate salt is often used directly in the next step without further purification.

Comparative Data for Boc Deprotection Methods

MethodReagentsTypical TimeExpected YieldNotes
Standard Acidic 20-50% TFA in DCM30-60 min>95%Highly effective and common. Volatile reagents are easily removed.
HCl in Dioxane 4M HCl in 1,4-Dioxane15-60 min>95%Yields the amine hydrochloride salt, which may precipitate.
Thermal (Flow Chemistry) Heat (e.g., 200-300 °C)VariesVariableUseful for acid-sensitive substrates, requires specialized equipment.[12]
Protocol 3: Final Amide Coupling to the Protein of Interest (POI) Ligand

This protocol describes the final step where the deprotected linker-E3 ligase intermediate is coupled to a carboxylic acid-functionalized POI ligand (warhead).

Rationale: The exposed primary amine is now a good nucleophile for a standard amide coupling reaction. Similar conditions to Protocol 1 can be employed. Careful control of stoichiometry is important to ensure high conversion and simplify purification.

Materials:

Reagent/MaterialPurpose
Deprotected linker-E3 ligase intermediateNucleophile
Carboxylic acid-functionalized POI LigandElectrophile
HATU or EDCI/HOBtAmide coupling reagent
DIPEABase
Anhydrous DMFSolvent
Reaction vessel
Inert atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq, to neutralize the TFA salt and facilitate the reaction) to the solution.

  • Add a solution of the deprotected linker-E3 ligase intermediate (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by LC-MS.

  • Upon completion, work up the reaction as described in Protocol 1 (step 5).

  • Purify the final PROTAC molecule by preparative HPLC to obtain the high-purity product.

  • Characterize the final PROTAC by LC-MS, high-resolution mass spectrometry (HRMS), and NMR.

Synthetic Workflow Visualization

The following diagram illustrates the modular synthetic workflow described in the protocols.

PROTAC_Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis Ligand1_COOH Ligand 1 (Warhead or Anchor) with -COOH Intermediate_Boc Ligand 1-Linker-NH-Boc Ligand1_COOH->Intermediate_Boc Protocol 1: Amide Coupling (HATU, DIPEA) Linker_Boc Boc-NH-Linker-NH2 (Aniline Precursor) Linker_Boc->Intermediate_Boc Intermediate_NH2 Ligand 1-Linker-NH2 (TFA Salt) Intermediate_Boc->Intermediate_NH2 Protocol 2: Boc Deprotection (TFA/DCM) Final_PROTAC Final PROTAC (Ligand 1-Linker-Ligand 2) Intermediate_NH2->Final_PROTAC Ligand2_COOH Ligand 2 (Anchor or Warhead) with -COOH Ligand2_COOH->Final_PROTAC Protocol 3: Amide Coupling (HATU, DIPEA)

Caption: A modular workflow for PROTAC synthesis.

Conclusion

The strategic selection and incorporation of the linker are paramount in the development of effective PROTACs. The tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate building block provides a valuable tool for medicinal chemists, offering a synthetically accessible route to introduce a semi-rigid aromatic core into the linker structure. The Boc-protected amine enables a controlled and modular synthetic strategy, which is essential for the rapid generation and optimization of PROTAC libraries.[4] The protocols and rationale presented in this application note offer a comprehensive guide for the successful application of this building block, facilitating the development of novel and potent therapeutics based on targeted protein degradation.

References

  • BenchChem. (2025). Application Notes and Protocols for APN-C3-NH-Boc Deprotection in PROTAC Synthesis. BenchChem.
  • BenchChem. (2025). An In-depth Technical Guide to the Role of BnO-PEG4-Boc as a PROTAC Linker. BenchChem.
  • BenchChem. (2025). Revolutionizing Targeted Protein Degradation: Synthesis of PROTACs Using a Tos-PEG6-CH2-Boc Protocol. BenchChem.
  • R Discovery. (2024). Influence of electron-donating groups on the aniline oxidative coupling reaction with promethazine: a comprehensive experimental and theoretical investigation. R Discovery. [Link]

  • Chemistry Steps. (2024). Reactions of Aniline. Chemistry Steps. [Link]

  • Atlantis Press. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. Atlantis Press. [Link]

  • National Center for Biotechnology Information. (n.d.). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. PubMed Central. [Link]

  • American Chemical Society. (2017). A Cross-Coupling Approach to Amide Bond Formation from Esters. ACS Catalysis. [Link]

  • Chemistry LibreTexts. (2019). 25.10 Relative Basicity of Amines and Other Compounds. Chemistry LibreTexts. [Link]

  • National Center for Biotechnology Information. (n.d.). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. PubMed Central. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Solid-Phase Synthesis of PROTACs. BenchChem.
  • National Center for Biotechnology Information. (n.d.). Current strategies for the design of PROTAC linkers: a critical review. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PubMed Central. [Link]

  • ResearchGate. (2021). (PDF) E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. ResearchGate. [Link]

  • Open Exploration Publishing. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

  • Taylor & Francis Online. (2020). Current strategies for the design of PROTAC linkers: a critical review. Expert Opinion on Drug Discovery. [Link]

  • ChemRxiv. (n.d.). Diverse Amine-Acid Coupling Reactions Modulate the Potency of BRD4 PROTACs. ChemRxiv. [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. [Link]

  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.). Solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. PubMed Central. [Link]

  • ResearchGate. (2007). (PDF) Selective Mono‐BOC Protection of Diamines. ResearchGate. [Link]

  • MDPI. (2019). Synthesis of Enantiomerically Pure N-Boc-Protected 1,2,3-Triaminopropylphosphonates and 1,2-Diamino-3-Hydroxypropylphosphonates. MDPI. [Link]

  • ChemRxiv. (n.d.). Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability. ChemRxiv. [Link]

Sources

Application

Application Note: Selective Reductive Amination Protocols for tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of functionalized secondary and tertiary amines for targeted screening libraries (e.g., kinase inhibitors...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Application: Synthesis of functionalized secondary and tertiary amines for targeted screening libraries (e.g., kinase inhibitors, GPCR ligands).

Chemical Context & Mechanistic Rationale

tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a highly versatile, orthogonally protected bifunctional building block. The molecule features a highly nucleophilic primary aliphatic amine (a benzylamine derivative) at the 5-position. In contrast, the aniline nitrogen at the 1-position is sterically shielded by the adjacent methoxy group and electronically deactivated by the tert-butyloxycarbonyl (Boc) protecting group. This orthogonal reactivity profile allows for highly chemoselective functionalization at the primary amine without requiring additional protecting group manipulations.

Direct alkylation of primary amines using alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation and complex mixtures of secondary and tertiary amines[1]. Reductive amination circumvents this thermodynamic trap by proceeding through a discrete imine (or iminium) intermediate, allowing for precise, controlled mono-alkylation[1].

Reductant Selection & Causality

The choice of the hydride source dictates the chemoselectivity of the transformation.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is the premier reagent for direct reductive amination. The electron-withdrawing acetoxy ligands attenuate the nucleophilicity of the borohydride, rendering it mild enough to tolerate unreacted aldehydes while selectively reducing the more electrophilic protonated imine. Compared to traditional methods like catalytic hydrogenation or the use of NaBH₃CN/MeOH, NaBH(OAc)₃ provides consistently [2].

  • Sodium Cyanoborohydride (NaBH₃CN): While traditionally used in the under mildly acidic conditions (pH 4–6)[3], NaBH₃CN generates highly toxic cyanide gas upon aqueous workup. NaBH(OAc)₃ is preferred in modern pharmaceutical protocols to avoid cyanide waste streams[1].

  • Solvent Effects: NaBH(OAc)₃ is water-sensitive and exhibits poor compatibility with methanol; therefore, reactions are optimally conducted in weakly polar, aprotic solvents such as[4]. DCE is particularly favored as it provides superior reaction kinetics[2].

Reaction Pathway Visualization

Workflow Step1 1. Reagent Mixing Amine + Carbonyl Step2 2. Imine Formation (DCE, 30-60 min) Step1->Step2 Nucleophilic Addition Step3 3. Hydride Transfer NaBH(OAc)3 Step2->Step3 Dehydration (-H2O) Step4 4. Reaction Quench NaHCO3 (aq) Step3->Step4 Reduction Step5 5. Isolation Secondary/Tertiary Amine Step4->Step5 Extraction

Step-by-step experimental workflow for the reductive amination of primary amines.

Self-Validating Experimental Protocols

Protocol A: Direct Reductive Amination with Aldehydes

This protocol utilizes NaBH(OAc)₃ and is ideal for unhindered aliphatic and aromatic aldehydes. It is designed as a self-validating system where visual cues (exotherm, gas evolution) confirm reaction progression.

  • Reagent Assembly: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.0 equiv, e.g., 1.0 mmol, 252.3 mg) and the target aldehyde (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a [5].

  • Imine Pre-formation: Stir the mixture at room temperature for 30–60 minutes. Causality: This dwell time facilitates the nucleophilic attack and subsequent dehydration of the hemiaminal intermediate into the imine, preventing the premature reduction of the aldehyde[5]. For electron-rich aldehydes, add glacial acetic acid (1.0 equiv) to catalyze dehydration.

  • Hydride Addition: Carefully add NaBH(OAc)₃ (1.5 equiv) portion-wise over 5 minutes. Causality: Portion-wise addition manages the mild exotherm and controls the local concentration of the reductant, minimizing off-target reduction[5].

  • Monitoring: Stir the resulting opaque suspension at room temperature for 4–12 hours. Validate completion via LC-MS or TLC (UV active; ninhydrin stain for the primary amine starting material).

  • Quench & Workup: Slowly add saturated aqueous NaHCO₃ (equal volume to the reaction solvent) and stir vigorously for 15 minutes. Causality: The basic aqueous quench neutralizes any acetic acid and safely hydrolyzes unreacted borohydride species, indicated by the cessation of CO₂ gas evolution[5].

  • Isolation: Extract the aqueous layer with DCM (3 × 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5]. Purify via silica gel chromatography.

Protocol B: Indirect Reductive Amination for Sterically Hindered Ketones

Ketones are inherently less electrophilic than aldehydes. To achieve high yields, a Lewis acid-mediated two-step protocol is required to force imine formation prior to reduction.

  • Lewis Acid Activation: Dissolve the amine (1.0 equiv) and ketone (1.2 equiv) in anhydrous THF (0.2 M). Add titanium(IV) isopropoxide (Ti(OiPr)₄, 1.5 equiv). Causality: to activate the ketone towards nucleophilic attack and serves as a water scavenger to drive the equilibrium toward the imine[1]. Stir at room temperature for 12 hours.

  • Reduction: Cool the mixture to 0 °C and add NaBH₄ (1.5 equiv) or NaBH(OAc)₃ (2.0 equiv). Stir for an additional 2–4 hours.

  • Workup: Quench the reaction by adding water (or 1M NaOH) to precipitate titanium dioxide (TiO₂) salts. Filter the resulting thick white suspension through a pad of Celite to prevent emulsions, washing the filter cake thoroughly with ethyl acetate. Separate the organic layer, dry, and concentrate.

Quantitative Data & Optimization Parameters

Table 1: Parameter Comparison for Reductive Amination Workflows

ParameterProtocol A (Aldehydes)Protocol B (Ketones)Mechanistic Rationale
Substrate Stoichiometry Amine (1.0 eq) : Aldehyde (1.05 eq)Amine (1.0 eq) : Ketone (1.2 eq)A slight excess of the carbonyl compound drives imine formation to completion without complicating downstream chromatographic purification.
Reducing Agent NaBH(OAc)₃ (1.5 – 2.0 eq)NaBH₄ (1.5 eq) or NaBH(OAc)₃ (2.0 eq)NaBH(OAc)₃ is mild enough to tolerate unreacted aldehydes. NaBH₄ is required for the more stable ketimines formed after Ti(OiPr)₄ activation.
Solvent System DCE or DCM (0.1 – 0.2 M)THF or DCE (0.1 – 0.2 M)STAB is water-sensitive and incompatible with protic solvents like MeOH. DCE provides optimal reaction kinetics and solubility.
Additives Acetic Acid (0 – 1.0 eq)Ti(OiPr)₄ (1.5 – 2.0 eq)AcOH catalyzes hemiaminal dehydration. Ti(OiPr)₄ acts as a Lewis acid and desiccant to overcome the steric hindrance of ketones.
Reaction Time 4 – 12 hours12 hours (Imine) + 2 – 4 hours (Reduction)Ketones require an extended pre-formation phase due to their lower electrophilicity and greater steric bulk.

Sources

Method

Application Note: HPLC Method Development and Validation for the Analysis of tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Pharmaceutical Analysis Executive Summary The development of robust High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Discipline: Analytical Chemistry / Pharmaceutical Analysis

Executive Summary

The development of robust High-Performance Liquid Chromatography (HPLC) methods for pharmaceutical intermediates containing both basic amines and acid-labile protecting groups requires careful navigation of physicochemical constraints. The target molecule, tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate , presents a classic chromatographic dichotomy: it possesses a highly basic primary aliphatic amine that induces peak tailing, alongside an acid-sensitive tert-butoxycarbonyl (Boc) group.

This application note details the scientific rationale, step-by-step protocol, and validation framework for a high-pH reversed-phase HPLC method. By utilizing an alkaline mobile phase and an Ethylene Bridged Hybrid (BEH) stationary phase, this method completely suppresses silanol-driven tailing while preserving the integrity of the Boc protecting group, resulting in a highly reproducible, stability-indicating assay compliant with ICH Q2(R2) guidelines[1].

Physicochemical Profiling & Method Rationale

As a Senior Application Scientist, method development must begin with the molecule's intrinsic properties rather than empirical trial and error. The target molecule features a methoxy-substituted phenyl ring, providing a strong UV chromophore, and two critical functional groups:

  • The Aminomethyl Group (-CH₂NH₂): A primary aliphatic amine with an estimated pKa of ~9.5.

  • The Boc-Protected Amine (-NH-Boc): A carbamate protecting group attached to the aromatic ring.

The Causality of Chromatographic Challenges

Basic compounds frequently exhibit severe peak tailing on traditional silica-based stationary phases due to secondary ion-exchange interactions with residual, ionized surface silanols (pKa ~3.5–4.5)[2]. The conventional approach to mitigate this is the use of low-pH mobile phases (e.g., 0.1% Trifluoroacetic acid, pH ~2.0) to fully protonate the silanols, thereby neutralizing the stationary phase surface[3].

However, the cleavage of the Boc group is an acid-catalyzed elimination process. Exposure to strong acids like TFA protonates the carbamate carbonyl, leading to the formation of a tert-butyl cation and subsequent degradation into the free amine and carbon dioxide[4]. Utilizing a low-pH mobile phase risks on-column degradation or sample degradation in the autosampler over time, leading to the formation of a diamine artifact and inaccurate quantitative results[5].

The High-pH Solution

To resolve this conflict, a high-pH mobile phase strategy is employed. By utilizing a 10 mM ammonium bicarbonate buffer adjusted to pH 10.0, the primary aminomethyl group is largely deprotonated and rendered neutral. This eliminates electrostatic interactions with silanols, ensuring excellent peak symmetry, while simultaneously preserving the base-stable Boc group. Because traditional silica dissolves at pH > 8, a BEH C18 stationary phase is required to ensure column longevity under these basic conditions.

HPLC_Logic A Target Molecule: tert-butyl N-[5-(aminomethyl) -2-methoxyphenyl]carbamate B Primary Amine (-CH2NH2) pKa ~9.5 A->B C Boc-Protected Amine Acid-Labile A->C D Risk: Severe Tailing on Silanols at Low/Neutral pH B->D E Risk: Deprotection in 0.1% TFA (pH ~2) C->E F Solution: High pH Mobile Phase (pH 10.0 NH4HCO3) D->F E->F G Result: Amine Neutralized (Increased Retention, No Tailing) F->G H Result: Boc Group Preserved (No Artifact Formation) F->H I Column Selection: BEH C18 (Stable at pH 10) F->I

Figure 1: Decision matrix for mobile phase and column selection based on analyte properties.

Boc_Deprotection SM Boc-Protected Analyte (Intact) Protonation Protonation by Acid (e.g., TFA, pH < 2) SM->Protonation Intermediate t-Butyl Cation + Carbamic Acid Protonation->Intermediate Product Free Diamine Artifact + CO2 + Isobutylene Intermediate->Product

Figure 2: Acid-catalyzed Boc deprotection pathway avoided by utilizing a high-pH mobile phase.

Experimental Protocols

Reagent & Mobile Phase Preparation

Note: Ammonium bicarbonate is volatile; buffers must be prepared fresh every 48 hours to prevent pH drift and ensure reproducibility.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh 0.79 g of HPLC-grade Ammonium Bicarbonate (NH₄HCO₃).

    • Dissolve in 1000 mL of Milli-Q water (18.2 MΩ·cm).

    • Add 30% Ammonium Hydroxide (NH₄OH) dropwise while monitoring with a calibrated pH meter until the pH reaches exactly 10.0 ± 0.05.

    • Filter through a 0.22 µm nylon membrane.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

  • Diluent: 50:50 (v/v) Milli-Q Water : Acetonitrile. (Crucial: Do not use acidic diluents, as they will cause localized degradation in the sample vial).

Self-Validating Sample Preparation

To ensure the method is stability-indicating, every sequence must include a Resolution Control Standard generated via in-situ forced degradation.

  • Standard Preparation: Accurately weigh 10.0 mg of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate into a 10 mL volumetric flask. Dissolve and make up to volume with Diluent (1.0 mg/mL).

  • Resolution Control (Forced Degradation): Transfer 1.0 mL of the standard solution to a vial. Add 100 µL of 0.1 N HCl. Cap and heat at 40°C for 60 minutes to induce partial Boc deprotection. Neutralize with 100 µL of 0.1 N NaOH. This sample now contains both the intact analyte and the early-eluting deprotected diamine.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecificationRationale
Column Waters XBridge BEH C18, 4.6 x 150 mm, 3.5 µmHybrid silica resists dissolution at pH 10.0.
Mobile Phase A 10 mM NH₄HCO₃ in Water (pH 10.0)Neutralizes primary amine; protects Boc group.
Mobile Phase B AcetonitrileOptimal organic modifier for basic compounds.
Flow Rate 1.0 mL/minStandard for 4.6 mm ID columns.
Column Temp 30°CStabilizes retention times without degrading analyte.
Injection Vol 5 µLPrevents column overload and peak distortion.
Detection UV at 230 nm (Reference: 360 nm)Captures the primary aromatic π-π* transition.

Gradient Program:

  • 0.0 - 2.0 min: 10% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 10% → 70% B (Linear gradient for primary separation)

  • 12.0 - 15.0 min: 70% → 95% B (Column wash)

  • 15.0 - 18.0 min: 95% B (Hold)

  • 18.1 - 25.0 min: 10% B (Re-equilibration)

Method Validation Framework (ICH Q2(R2))

In accordance with ICH Q2(R2) guidelines for the validation of analytical procedures[1], the method must be proven "fit for purpose" through rigorous testing of specificity, precision, accuracy, and robustness.

System Suitability Testing (SST)

Before any sample analysis, the system must pass SST criteria using the Resolution Control and the Standard Solution.

Table 2: System Suitability Specifications

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 2.0 (between diamine and intact analyte)Proves stability-indicating resolving power.
Tailing Factor (Tf) ≤ 1.5 for the main peakConfirms suppression of silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column efficiency.
Injection Precision %RSD ≤ 2.0% (n=6 injections)Ensures autosampler and integration reliability.
Validation Parameters Summary

The following parameters must be executed to fully validate the method for quantitative release testing.

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicMethodologyAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples (acid, base, peroxide, heat, light).No interference at the main peak RT. Peak purity angle < purity threshold (via PDA).
Linearity & Range 5 concentration levels from 25% to 150% of the nominal target concentration.Correlation coefficient (R²) ≥ 0.999. y-intercept ≤ 2.0% of target response.
Accuracy (Recovery) Spike API into placebo at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be 98.0% – 102.0%.
Repeatability 6 independent sample preparations at 100% nominal concentration.%RSD of assay results ≤ 2.0%.
Intermediate Precision Different analyst, different day, different HPLC system.Overall %RSD (n=12) ≤ 2.0%.
Robustness Deliberate variations in pH (±0.2), Temp (±5°C), Flow (±0.1 mL/min).SST criteria must still be met under all conditions.

References

  • Validation of Analytical Procedures Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link][1]

  • Essential Guides to Method Development in Liquid Chromatography Molnár-Institute for Applied Chromatography. URL:[Link][2]

  • A Process of Method Development: A Chromatographic Approach Journal of Chemical and Pharmaceutical Research. URL: [Link][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Welcome to the Synthesis Troubleshooting and Support Center. The preparation of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate —a critical orthogonally protected diamine building block used in drug discovery—pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis Troubleshooting and Support Center. The preparation of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate —a critical orthogonally protected diamine building block used in drug discovery—presents unique chemoselectivity challenges. The primary obstacle is reducing the benzylic nitrile to a primary amine without triggering secondary amine dimerization or cleaving the acid-labile tert-butoxycarbonyl (Boc) protecting group on the adjacent aniline.

This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield, reproducible synthesis.

Mechanistic Pathway & Reaction Dynamics

To effectively troubleshoot, we must first understand the branching pathways of nitrile reduction. The reduction proceeds via a highly electrophilic aldimine intermediate. If the reaction environment is not strictly controlled, the newly formed primary amine will attack this intermediate, leading to an undesired secondary amine dimer.

SynthesisWorkflow Aniline 5-Cyano-2-methoxyaniline SM tert-Butyl (5-cyano-2- methoxyphenyl)carbamate Aniline->SM Boc2O, DMAP (Protection) Imine Aldimine Intermediate [Ar-CH=NH] SM->Imine Catalytic H2 or Hydride Target Target Primary Amine (tert-Butyl N-[5-(aminomethyl) -2-methoxyphenyl]carbamate) Imine->Target + H2 / Hydride (Favored with NH3) Dimer Secondary Amine Dimer (Side Product) Imine->Dimer + Primary Amine (Undesired Pathway)

Fig 1. Workflow for target synthesis and the aldimine intermediate branching pathways.

Troubleshooting FAQs

Q: Why am I seeing a large amount of secondary amine (dimer) during the nitrile reduction? A: This is a classic side reaction known as the von Braun mechanism. During catalytic hydrogenation, the nitrile is first reduced to an aldimine ( Ar−CH=NH ). The newly formed target primary amine ( Ar−CH2​−NH2​ ) is highly nucleophilic and can attack the unreacted aldimine, expelling ammonia to form a secondary amine dimer ( Ar−CH2​−NH−CH2​−Ar ). Causality & Solution: To suppress this, you must saturate the reaction with a competing nucleophile. Conducting the hydrogenation in methanolic ammonia (7M NH3​ in MeOH) forces the equilibrium away from dimer formation, ensuring the aldimine is exclusively reduced to the primary amine .

Q: Standard protocols suggest using Pd/C with HCl to prevent dimerization, but my Boc group keeps cleaving. What is the alternative? A: The tert-butoxycarbonyl (Boc) protecting group undergoes rapid elimination to isobutylene and CO2​ in acidic environments. While adding HCl successfully protonates the primary amine (rendering it non-nucleophilic and preventing dimerization), it destroys your starting material's Boc protection. Causality & Solution: You must use strictly non-acidic reduction conditions. We recommend switching the catalyst from Pd/C to Raney Nickel in basic conditions (ammonia) , or utilizing a mild chemical reductant like the CoCl2​/NaBH4​ system, which operates efficiently at a neutral to mildly basic pH without harming the Boc group .

Q: My starting material, 5-cyano-2-methoxyaniline, is not fully Boc-protected even after 24 hours with excess Boc2​O . How can I drive this to completion? A: The aniline nitrogen is sterically hindered by the ortho-methoxy group and inductively deactivated by the meta-cyano group, drastically reducing its nucleophilicity. Causality & Solution: Relying on basic heating is insufficient. You must add a catalytic amount of DMAP (4-dimethylaminopyridine) . DMAP acts as a highly active acyl transfer catalyst, forming a highly electrophilic N-Boc-pyridinium intermediate that easily overcomes the steric and electronic deactivation of the aniline.

Quantitative Data: Comparison of Reduction Methodologies

The following table summarizes the causal relationship between the chosen reduction environment and the resulting chemoselectivity.

Reduction MethodConversion (%)Yield of Primary Amine (%)Yield of Dimer (%)Boc Cleavage (%)
Pd/C, H2​ (50 psi), MeOH, HCl (1 eq) >99%85%<2%>95% (Failed)
Raney Ni, H2​ (50 psi), 7M NH3​ in MeOH >99%92% <5%0% (Optimal)
CoCl2​ (0.2 eq), NaBH4​ (5 eq), MeOH 95%88%5 - 8%0% (Viable Alternative)

Data Interpretation: Acidic Pd/C successfully stops dimerization but destroys the molecule. Raney Ni in ammonia provides the optimal thermodynamic balance, preserving the Boc group while suppressing the dimer.

Self-Validating Experimental Protocols

Protocol A: Boc Protection of 5-Cyano-2-methoxyaniline
  • Setup: Dissolve 5-cyano-2-methoxyaniline (10.0 mmol) in anhydrous THF (30 mL) under a nitrogen atmosphere.

  • Reagent Addition: Add Di-tert-butyl dicarbonate ( Boc2​O , 12.0 mmol) followed by DMAP (1.0 mmol, 10 mol%).

  • Self-Validation Checkpoint 1: Upon addition of DMAP, observe mild effervescence ( CO2​ gas evolution), confirming the activation of the Boc anhydride.

  • Reaction: Stir at 40 °C for 6 hours.

  • Self-Validation Checkpoint 2: Perform TLC (Hexane/EtOAc 3:1). The highly polar bright-UV aniline spot ( Rf​≈0.2 ) should be completely consumed, replaced by a less polar carbamate spot ( Rf​≈0.6 ).

  • Workup: Concentrate under vacuum, dissolve in EtOAc, wash with 0.5 M HCl, water, and brine. Dry over Na2​SO4​ and evaporate to yield tert-butyl (5-cyano-2-methoxyphenyl)carbamate.

Protocol B: Optimal Nitrile Reduction (Raney Ni / NH3​ )
  • Setup: In a high-pressure hydrogenation vessel, dissolve tert-butyl (5-cyano-2-methoxyphenyl)carbamate (5.0 mmol) in 7M NH3​ in Methanol (25 mL).

  • Catalyst Addition: Carefully add an aqueous slurry of Raney Nickel (W2 grade, ~1.0 g wet weight). Caution: Raney Ni is pyrophoric; never let it dry in air.

  • Reaction: Purge the vessel with Nitrogen (3x), then Hydrogen (3x). Pressurize to 50 psi H2​ and agitate vigorously at room temperature for 4–6 hours.

  • Self-Validation Checkpoint 1: Monitor the pressure gauge. A steady pressure drop indicates hydrogen uptake. The reaction is complete when the pressure stabilizes for at least 30 minutes.

  • Self-Validation Checkpoint 2: Perform TLC (DCM/MeOH/aq. NH3​ 90:9:1). Stain the plate with Ninhydrin and heat. The appearance of a deep purple spot ( Rf​≈0.3 ) confirms the presence of the free primary amine.

  • Workup: Filter the mixture through a pad of Celite (keep the filter cake wet). Concentrate the filtrate under vacuum to afford the target tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate.

Protocol C: Alternative Chemical Reduction ( CoCl2​ / NaBH4​ )

(Use when high-pressure hydrogenation equipment is unavailable)

  • Setup: Dissolve the nitrile precursor (5.0 mmol) and CoCl2​⋅6H2​O (1.0 mmol, 20 mol%) in Methanol (30 mL).

  • Reduction: Cool the pink solution to 0 °C. Slowly add NaBH4​ (25.0 mmol) in small portions over 30 minutes.

  • Self-Validation Checkpoint: Upon each addition of NaBH4​ , the pink solution will immediately flash to a black suspension (in situ formation of the active Co2​B catalyst) accompanied by vigorous hydrogen gas evolution.

  • Workup: Stir for 2 hours at room temperature. Quench with water, filter the black cobalt boride salts through Celite, and extract the aqueous layer with EtOAc to isolate the product .

References

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. Journal of Organic Chemistry, 66(7), 2480-2483. URL:[Link]

  • Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the mechanism of transition-metal-assisted sodium borohydride and lithium aluminum hydride reductions. Journal of the American Chemical Society, 108(1), 67-72. URL:[Link]

  • Caddick, S., Judd, D. B., Lewis, A. K. de K., Reich, M. T., & Williams, M. R. V. (2003). A generic approach for the catalytic reduction of nitriles. Tetrahedron, 59(29), 5417-5423. URL:[Link]

Optimization

Technical Support Center: Troubleshooting Amide Couplings with tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Overview As a Senior Application Scientist, I frequently encounter challenges when researchers attempt amide couplings with tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate . This bifunctional building block featu...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview As a Senior Application Scientist, I frequently encounter challenges when researchers attempt amide couplings with tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate . This bifunctional building block features a highly nucleophilic free primary benzylamine and a less nucleophilic, acid-sensitive Boc-protected aniline. The differential reactivity of these two nitrogens is the key to successful coupling, but it also opens the door to three major side reactions: Boc deprotection, guanidinylation of the primary amine, and over-acylation.

This guide provides field-proven insights, self-validating protocols, and mechanistic explanations to ensure high-fidelity amide bond formation.

Section 1: Mechanistic FAQs & Troubleshooting

Q1: My LC-MS shows a significant byproduct with a mass of [M - 100] or [M - 56]. Why is my Boc group falling off during an alkaline amide coupling? Expertise & Causality: The Boc (tert-butyloxycarbonyl) group is generally stable to the basic conditions (e.g., DIPEA, TEA) used in standard amide couplings[1]. If you observe a loss of 100 Da (loss of the entire Boc group) or 56 Da (loss of the tert-butyl cation, leaving a carbamic acid that hasn't decarboxylated), the cleavage is almost certainly occurring during the reaction workup , not the coupling itself. Standard peptide coupling workups often use 1M HCl or 5% citric acid washes to remove unreacted amines and basic additives. However, the Boc group on an electron-rich aniline (due to the ortho-methoxy group in your substrate) is exceptionally acid-labile. The methoxy group donates electron density into the ring, stabilizing the transition state for N-protonation and subsequent cleavage under acidic conditions[2]. Solution: Replace strong acid washes with mildly acidic buffers (e.g., saturated NH₄Cl) or use scavenger resins to remove unreacted amines without lowering the pH.

Q2: I am using HATU for the coupling, but my yield is poor, and I see a prominent byproduct at +98 Da relative to my starting amine. What is this? Expertise & Causality: You are observing guanidinylation (or uronium formation). HATU is a powerful uronium-based coupling reagent. While its intended role is to activate the carboxylic acid, highly nucleophilic aliphatic amines (like your primary benzylamine) can attack the electrophilic carbon of HATU directly if the carboxylic acid is not fully pre-activated[3]. This forms a stable, dead-end tetramethylguanidinium byproduct, consuming your valuable amine and capping the reaction[4]. This side reaction is highly dependent on the nature of the nitrogen nucleophile and the order of reagent addition[3]. Solution: Implement a strict pre-activation protocol . React the carboxylic acid with HATU and DIPEA for 3–5 minutes before adding the tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate[4]. Alternatively, switch to a phosphonium-based reagent like PyBOP, which lacks the guanidinium moiety[4].

Q3: Is there a risk of acylation at the Boc-protected aniline nitrogen? Expertise & Causality: While the Boc group sterically hinders the aniline nitrogen and reduces its nucleophilicity, over-acylation (forming an N-acyl-N-Boc imide) can occur if you use highly reactive acylating agents (like acid chlorides or anhydrides) combined with a strong base (like DMAP or NaH) and prolonged reaction times. Under standard HATU/DIPEA or EDC/HOBt conditions, this is rare. Solution: Avoid DMAP unless absolutely necessary. Stick to standard uronium or carbodiimide coupling reagents.

Section 2: Quantitative Data & Reagent Selection

To optimize your coupling, compare the risks associated with common reagents and workup conditions.

Table 1: Coupling Reagent Comparison for Benzylamine Nucleophiles

Coupling ReagentActivation SpeedRisk of GuanidinylationRisk of EpimerizationRecommended Use Case
HATU Very FastHigh (if not pre-activated)LowSterically hindered acids; requires strict pre-activation.
HBTU FastModerateLow-ModerateRoutine couplings; slightly slower than HATU, lower side-reaction rate.
PyBOP ModerateZero (Phosphonium-based)LowBest alternative if guanidinylation persists with HATU.
EDC/HOBt SlowZero LowScale-up; easy water-soluble byproducts, no uronium risks.

Table 2: Workup Conditions and Boc Stability on Electron-Rich Anilines

Wash SolutionApprox. pHBoc Cleavage RiskEfficiency of Amine Removal
1M HCl< 1.0Critical / High Excellent
5% Citric Acid~ 2.2ModerateGood
10% NaHSO₄~ 1.5HighGood
Sat. NH₄Cl~ 5.5Safe / Zero Moderate (may require multiple washes)
Scavenger ResinNeutralSafe / Zero Excellent (removes amine without aqueous wash)
Section 3: Self-Validating Experimental Protocols

Protocol A: Optimized HATU Coupling with Pre-Activation (Minimizing Guanidinylation) This protocol utilizes a kinetic advantage by ensuring the carboxylic acid is fully converted to the active OAt ester before the nucleophilic benzylamine is introduced.

  • Preparation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF or DCM (0.1 M concentration) under an inert atmosphere (N₂ or Ar).

  • Pre-Activation: Add DIPEA (3.0 equiv), followed by HATU (1.05 equiv). Stir the mixture at room temperature for exactly 3 to 5 minutes [4].

    • Self-Validation Check: The solution will often turn slightly yellow, indicating the successful formation of the active HOAt ester.

  • Amine Addition: Dissolve tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.0 equiv) in a minimal amount of anhydrous DMF. Add this dropwise to the pre-activated acid mixture.

  • Reaction: Stir at room temperature for 1–2 hours. Monitor the disappearance of the amine by LC-MS or TLC.

  • Mild Workup: Dilute the reaction with EtOAc. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), saturated aqueous NH₄Cl (2x) [Crucial: Do not use HCl or Citric Acid], and brine (1x). Dry over Na₂SO₄, filter, and concentrate.

Protocol B: PyBOP Coupling (Zero Guanidinylation Risk) Use this protocol if Protocol A still yields the +98 Da tetramethylguanidinium byproduct.

  • Preparation: Combine the carboxylic acid (1.0 equiv) and tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.0 equiv) in anhydrous DMF (0.1 M).

  • Activation: Add DIPEA (3.0 equiv), followed by PyBOP (1.1 equiv).

    • Self-Validation Check: Unlike HATU, PyBOP does not require pre-activation because it lacks the electrophilic uronium carbon that traps amines.

  • Reaction: Stir at room temperature for 2–4 hours.

  • Mild Workup: Follow the identical mild NH₄Cl workup detailed in Protocol A.

Section 4: Diagnostic Workflows and Reaction Pathways

The following diagrams illustrate the logical troubleshooting steps and the chemical pathways that dictate the success or failure of your coupling.

TroubleshootingWorkflow Start LC-MS Analysis of Crude Reaction CheckMass Identify Major Byproduct Mass Start->CheckMass MassBoc Mass = [M - 100] or [M - 56] CheckMass->MassBoc Loss of Boc MassGuan Mass =[Amine + 98] CheckMass->MassGuan HATU Adduct MassDiacyl Mass = [Product + Acyl] CheckMass->MassDiacyl Double Acylation MassClean Desired Product Only CheckMass->MassClean Clean Reaction DiagBoc Diagnosis: Acidic Boc Cleavage (Likely during workup) MassBoc->DiagBoc DiagGuan Diagnosis: Guanidinylation by HATU/HBTU MassGuan->DiagGuan DiagDiacyl Diagnosis: Over-acylation at Aniline Nitrogen MassDiacyl->DiagDiacyl Proceed Proceed to Purification MassClean->Proceed SolBoc Solution: Replace HCl wash with Sat. NH4Cl DiagBoc->SolBoc SolGuan Solution: Pre-activate acid or switch to PyBOP DiagGuan->SolGuan SolDiacyl Solution: Reduce base/temp Avoid DMAP DiagDiacyl->SolDiacyl

Decision tree for diagnosing and resolving common side reactions during amide coupling.

ReactionPathways Amine tert-Butyl N-[5-(aminomethyl) -2-methoxyphenyl]carbamate Guanidine Tetramethylguanidinium Byproduct (+98 Da) Amine->Guanidine Direct attack on HATU (No pre-activation) HATU HATU + DIPEA Acid Carboxylic Acid ActiveEster OAt Active Ester (Pre-activated) Acid->ActiveEster HATU + Base (3-5 mins) Desired Desired Amide Product (Intact Boc) ActiveEster->Desired + Amine Deprotected Deprotected Aniline Amide Product Desired->Deprotected Acidic Workup (e.g., 1M HCl)

Chemical pathways illustrating desired amide formation vs. guanidinylation and Boc deprotection.

References
  • Title: Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: Can amide and ethyl ester resist a N-Boc deprotection? Source: ResearchGate URL: [Link]

Sources

Troubleshooting

Technical Support Center: HPLC Analysis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Welcome to the technical support center for the HPLC analysis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic analysis of this compound, with a primary focus on resolving peak tailing.

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing is a common chromatographic problem that can significantly impact resolution, accuracy, and quantification. For tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate, the primary causes of peak tailing are often related to its chemical structure, which includes a basic primary amine and a carbamate moiety. This guide provides a systematic approach to diagnosing and resolving these issues.

Question 1: My chromatogram for tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate shows significant peak tailing. What are the likely causes?

Answer:

Peak tailing for this compound is most likely due to one or a combination of the following factors:

  • Secondary Interactions with Residual Silanols: This is the most common cause. The stationary phases of most reversed-phase HPLC columns are silica-based. During the manufacturing process, some free silanol groups (Si-OH) remain on the silica surface.[1][2] The primary amine group in your compound is basic and, depending on the mobile phase pH, can be protonated (positively charged). This positive charge leads to strong ionic interactions with the negatively charged, deprotonated silanol groups on the stationary phase.[3][4][5] These secondary interactions, in addition to the desired hydrophobic interactions, cause some molecules to be retained longer, resulting in a tailed peak.[6]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in the ionization state of your analyte.[7][8] The aminomethyl group in tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is basic, with an estimated pKa similar to that of benzylamine, which is approximately 9.3.[1][3][7][9] If the mobile phase pH is close to the pKa of this amine, a mixed population of ionized and non-ionized molecules will exist, leading to peak broadening and tailing.[3][7]

  • Column Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[10]

  • Column Degradation or Contamination: Over time, columns can degrade, or the inlet frit can become contaminated, leading to poor peak shapes for all analytes.[11]

Question 2: How can I systematically troubleshoot and resolve the peak tailing issue?

Answer:

Follow this step-by-step troubleshooting workflow. It is recommended to change only one parameter at a time to isolate the cause of the problem.

Troubleshooting Workflow

Troubleshooting_Workflow cluster_step1 Step 1 Details cluster_step2 Step 2 Details cluster_step3 Step 3 Details start Start: Peak Tailing Observed check_ph Step 1: Evaluate and Adjust Mobile Phase pH start->check_ph use_endcapped Step 2: Use a High-Purity, End-Capped Column check_ph->use_endcapped If tailing persists ph_details Adjust pH to be at least 2 units away from the amine pKa (~9.3). Try a lower pH (e.g., pH 2.5-3.5) to protonate the amine and suppress silanol ionization. Use a suitable buffer to maintain a stable pH. add_modifier Step 3: Add a Mobile Phase Modifier use_endcapped->add_modifier If tailing persists column_details End-capped columns have fewer free silanol groups, reducing secondary interactions. Consider columns with polar-embedded phases for better shielding of basic compounds. check_overload Step 4: Check for Column Overload add_modifier->check_overload If tailing persists modifier_details Add a small amount of a competing base, like triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase. TEA will preferentially interact with the active silanol sites. column_health Step 5: Assess Column Health check_overload->column_health If tailing persists solution Symmetrical Peak Achieved column_health->solution If resolved

Sources

Optimization

Technical Support Center: Minimizing Epimerization in Amide Couplings with tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate epimerization when utilizing tert-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate epimerization when utilizing tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate in amide coupling reactions.

Executive Overview & Mechanistic Context

tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a highly valuable building block featuring a nucleophilic benzylamine and a Boc-protected aniline. It is crucial to understand that this molecule itself is achiral and does not epimerize . The stereochemical risk lies entirely with the chiral carboxylic acid (e.g., an N-protected amino acid) to which it is being coupled[1].

The Causality of Epimerization: Amide bond formation is a kinetic race between the desired nucleophilic attack of the amine and undesired side reactions[2]. Because our target molecule is a benzylamine derivative with an ortho-methoxy group and a bulky meta-NHBoc moiety, its nucleophilic approach can be slightly sterically hindered compared to simple aliphatic amines. This kinetic delay extends the lifetime of the highly reactive activated ester intermediate. If the activated ester lingers, it can undergo intramolecular cyclization to form a planar, achiral oxazolone intermediate [3],[4]. Once the oxazolone forms, stereochemical information is lost, and subsequent attack by the benzylamine yields a diastereomeric (D/L) mixture[2].

Pathway Acid Chiral Carboxylic Acid + Coupling Reagent ActiveEster Activated Ester (e.g., O-Acylisourea) Acid->ActiveEster Activation Oxazolone Oxazolone Intermediate (Achiral / Planar) ActiveEster->Oxazolone Base-Catalyzed Cyclization DesiredAmide Desired Amide (Retention of Chirality) ActiveEster->DesiredAmide Fast Nucleophilic Attack (Desired Pathway) Amine tert-butyl N-[5-(aminomethyl)- 2-methoxyphenyl]carbamate Amine->DesiredAmide EpimerAmide Epimerized Amide (D/L Diastereomeric Mixture) Amine->EpimerAmide Oxazolone->EpimerAmide Nucleophilic Attack

Kinetic competition between desired amide coupling and oxazolone-mediated epimerization.

Troubleshooting Guide & FAQs

Q1: I am using HATU and DIPEA, but I am seeing >5% epimerization. Why is this happening? A1: HATU is a highly reactive uronium salt that rapidly forms the activated ester. However, DIPEA (N,N-Diisopropylethylamine) is a strong base. The presence of a strong base promotes the abstraction of the α-proton from the activated ester, driving the formation of the oxazolone[1],[4]. When coupling our slightly hindered benzylamine, the nucleophilic attack is not fast enough to outcompete this base-catalyzed epimerization pathway.

Q2: Which coupling reagent system provides the lowest epimerization rates for this substrate? A2: We strongly recommend switching to DIC (N,N'-Diisopropylcarbodiimide) and OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). OxymaPure acts as an acidic additive that suppresses the basic conditions required for oxazolone deprotonation[3],[5]. It consistently outperforms traditional additives like HOBt in maintaining stereochemical integrity, often yielding <0.5% epimerization even in challenging couplings[3],[4].

Q3: Should I pre-activate the chiral acid before adding the benzylamine derivative? A3: No. Pre-activation is a common misstep that drastically increases epimerization[1]. By activating the carboxylic acid in the absence of the amine nucleophile, you maximize the time the activated ester spends in a vulnerable state, leading to inevitable oxazolone formation. Always use in-situ activation: add the coupling reagents to a mixture of the acid and the amine[1].

Q4: How does temperature influence the reaction? A4: Higher temperatures exponentially increase the rate of oxazolone formation and direct enolization[1],[6]. Maintain the reaction at 0 °C during the addition of reagents, and do not exceed 15–20 °C during the bulk reaction time[1].

Workflow Start High Epimerization Detected CheckBase Is a strong base (e.g., DIPEA) being used? Start->CheckBase ChangeBase Switch to TMP (2,4,6-collidine) or omit base CheckBase->ChangeBase Yes CheckReagent Are you using HATU/HBTU? CheckBase->CheckReagent No ChangeBase->CheckReagent ChangeReagent Switch to DIC/OxymaPure CheckReagent->ChangeReagent Yes CheckTemp Is the reaction > 20°C? CheckReagent->CheckTemp No ChangeReagent->CheckTemp ChangeTemp Cool to 0°C during addition, maintain at 15-20°C CheckTemp->ChangeTemp Yes Success Stereochemically Pure Amide CheckTemp->Success No ChangeTemp->Success

Troubleshooting workflow for optimizing stereochemical purity during amide coupling.

Quantitative Data: Reagent & Condition Matrix

The following table synthesizes quantitative literature data regarding the effect of coupling conditions on epimerization rates during the coupling of sensitive chiral acids with primary amines[3],[4].

Coupling ReagentAdditiveBase UsedPre-activationRelative Epimerization RiskTypical D-Epimer %
HATUNoneDIPEA (2.0 eq)YesHigh 3.0% - 7.0%
EDCHOBtDIPEA (1.0 eq)NoModerate 1.0% - 3.3%
DICHOAtNoneNoLow 0.4% - 1.9%
DIC OxymaPure None No Very Low 0.3% - 0.4%

Validated Experimental Protocol: Epimerization-Free Amide Coupling

To ensure trustworthiness, this protocol is designed as a self-validating system . By omitting strong bases and utilizing in-situ activation with OxymaPure, the mechanistic pathways leading to epimerization are systematically shut down[3],[5].

Materials Required:

  • Chiral Carboxylic Acid (1.0 eq)

  • tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.1 eq)

  • OxymaPure (1.1 eq)

  • DIC (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or DMF (depending on solubility)

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the chiral carboxylic acid (1.0 eq), OxymaPure (1.1 eq), and tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.1 eq) in anhydrous DCM[1].

    • Scientific Insight: Mixing the amine and acid prior to activation ensures that nucleophilic attack can occur the instant the activated ester forms, minimizing its lifetime.

  • Thermal Control: Submerge the reaction flask in an ice bath to bring the internal temperature to exactly 0 °C[1],[6].

  • Activation: Slowly add DIC (1.1 eq) dropwise to the stirring mixture over 5 minutes.

  • Reaction Phase: Stir the reaction at 0 °C for 1 hour. Remove the ice bath and allow the mixture to slowly warm to 15–20 °C. Stir for an additional 4–12 hours, monitoring completion via TLC or LC-MS[3].

  • Work-up: Quench the reaction with water. Extract the organic layer, wash sequentially with 1N HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid and Oxyma byproducts), and brine[3]. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Validation (Critical Step): Before proceeding to the next synthetic step, dissolve a 1 mg aliquot of the crude product in the appropriate mobile phase and analyze via Chiral HPLC to determine the Diastereomeric Ratio (d.r.) and confirm the suppression of the D-epimer[3],[1].

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Spectroscopic Validation of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

This guide provides an in-depth, experience-driven framework for the structural validation of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Design...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven framework for the structural validation of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causal logic behind experimental choices, ensuring a self-validating and trustworthy analytical workflow. We will compare predicted spectral data with experimental results, discuss potential impurities, and contrast NMR with alternative analytical techniques, grounding all claims in authoritative references.

Introduction: The Importance of Rigorous Structural Elucidation

tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is a key substituted aniline building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its structure contains multiple reactive sites, including a primary amine, a carbamate, and an electron-rich aromatic ring. The precise arrangement of these functional groups is critical to its reactivity and the identity of subsequent products.

Therefore, unambiguous structural confirmation is not merely a procedural step but a foundational requirement for the integrity of any research or development program. Among the suite of analytical tools available, solution-state ¹H and ¹³C NMR spectroscopy remains the gold standard for the definitive structural elucidation of small organic molecules, providing unparalleled insight into the molecular framework through chemical shifts, signal multiplicities, and integrations.

Theoretical NMR Spectral Analysis: Predicting the Signature

Before any experiment, an expert scientist first analyzes the target structure to predict the expected NMR spectrum. This predictive step is crucial as it establishes a hypothesis against which experimental data can be validated. The structure of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is shown below.

Structure:

Chemical structure of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamateFigure 1. Chemical Structure of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate.

Based on the molecule's asymmetry and the electronic properties of its substituents, we can predict the following signals:

Predicted ¹H NMR Spectrum

The aromatic region is defined by a 1,2,4-trisubstitution pattern. The methoxy (-OCH₃) and Boc-protected amine (-NHBoc) groups are both strong electron-donating groups, which will shield the aromatic protons (shift them to a lower ppm value) relative to benzene (δ ~7.26 ppm).

Predicted Signal# of Protons (Integration)MultiplicityApproximate Chemical Shift (δ, ppm)Rationale
H-a (t-Butyl)9HSinglet (s)1.50Characteristic sharp singlet for the nine equivalent protons of the Boc group.[1][2]
H-b (NH₂)2HBroad Singlet (br s)~1.6-2.0Primary amine protons often appear as a broad signal due to quadrupole broadening and chemical exchange. Signal may not be observed or integrate perfectly.
H-c (CH₂)2HSinglet (s)~3.80Benzylic protons adjacent to an amine. Expected to be a singlet as coupling to NH₂ protons is often not resolved.
H-d (OCH₃)3HSinglet (s)~3.85Methoxy group protons on an aromatic ring typically appear in this region.[3]
H-e, H-f, H-g (Ar-H)1H, 1H, 1Hd, dd, d6.70 - 7.50The three non-equivalent aromatic protons will show distinct signals with ortho and meta couplings (J-coupling). Their exact shifts depend on the combined electronic effects of the substituents.[4][5][6]
H-h (NH-Boc)1HSinglet (s)~7.8-8.2Carbamate N-H proton is typically deshielded and appears as a singlet. Its chemical shift can be solvent and concentration dependent.
Predicted ¹³C NMR Spectrum

Due to the lack of symmetry, each carbon atom in the molecule is expected to be unique, resulting in 12 distinct signals.

Predicted SignalApproximate Chemical Shift (δ, ppm)Rationale
C-1 (t-Butyl CH₃)~28.5The three equivalent methyl carbons of the Boc group.[1][2]
C-2 (CH₂)~45.0Benzylic carbon adjacent to the primary amine.
C-3 (OCH₃)~55.8Methoxy carbon attached to the aromatic ring.
C-4 (t-Butyl Quaternary C)~80.5Quaternary carbon of the Boc group.[1][2]
C-5 to C-10 (Aromatic C)110 - 150Six distinct signals are expected for the aromatic carbons, with their shifts determined by the attached substituents.
C-11 (C=O, Carbamate)~153.5Carbonyl carbon of the carbamate group, which is typically found in this region.[7][8]

Experimental Protocol: A Self-Validating Workflow

The trustworthiness of any analytical result hinges on a meticulously executed and well-documented experimental protocol. The following steps outline a robust procedure for acquiring high-quality NMR data for the target compound.

Diagram of the NMR Validation Workflow

NMR_Validation_Workflow cluster_prep Part 1: Sample Preparation cluster_acq Part 2: Data Acquisition cluster_proc Part 3: Data Processing & Analysis A Weigh Compound (¹H: ~10 mg, ¹³C: ~50 mg) B Dissolve in Deuterated Solvent (0.7 mL CDCl₃ or DMSO-d₆) A->B C Filter if Particulates are Present B->C D Transfer to Clean 5mm NMR Tube C->D E Insert Sample into Spectrometer D->E F Lock on Deuterium Signal E->F G Tune and Match Probe F->G H Shim Magnetic Field G->H I Acquire Spectra (¹H, ¹³C, DEPT-135) H->I J Fourier Transform (FT) I->J K Phase and Baseline Correction J->K L Calibrate Chemical Shift (to TMS or residual solvent) K->L M Integrate ¹H Signals & Pick Peaks L->M N Compare Experimental vs. Predicted Data M->N

Caption: A standardized workflow for NMR analysis, from sample preparation to final data validation.

Step-by-Step Methodology
  • Sample Preparation:

    • For ¹H NMR, accurately weigh 5-25 mg of the compound. For ¹³C NMR, a higher concentration of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[9]

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue) in a clean vial.[9][10] The choice of solvent is critical, as it must dissolve the compound completely without reacting with it.

    • Ensure the solution is homogeneous and free of any solid particles, which can degrade the spectral quality by interfering with the magnetic field homogeneity (shimming).[11][12] If necessary, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[10]

    • Cap the NMR tube securely and label it clearly.

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer's magnet.

    • Locking: The instrument's software will use the deuterium signal from the solvent to "lock" the magnetic field, compensating for any drift.[13][14]

    • Tuning: Tune the NMR probe to the specific frequencies of the nuclei being observed (¹H and ¹³C). This step maximizes the sensitivity of the measurement.[14][15]

    • Shimming: Optimize the homogeneity of the magnetic field across the sample volume by adjusting the shim coils. This process minimizes peak broadening and improves resolution. Automated shimming routines like topshim are standard on modern spectrometers.[14][16]

    • Acquisition: Use standard 1D pulse programs to acquire the spectra. For ¹³C analysis, it is highly advisable to also run a DEPT-135 experiment, which helps distinguish between CH, CH₂, and CH₃ carbons, greatly aiding in signal assignment.

  • Data Processing:

    • Apply a Fourier transform to convert the raw data (Free Induction Decay, FID) into a frequency-domain spectrum.

    • Carefully correct the phase of the spectrum to ensure all peaks are upright and symmetrical.

    • Apply a baseline correction to ensure the flat regions of the spectrum are at zero intensity.

    • Calibrate the chemical shift axis. Set the reference peak to 0.00 ppm for tetramethylsilane (TMS) if added, or to the known chemical shift of the residual non-deuterated solvent (e.g., 7.26 ppm for CDCl₃).[16][17]

    • For the ¹H spectrum, integrate the area under each signal to determine the relative number of protons it represents.

Spectral Data and Validation

The following tables present representative experimental data for tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate and compare it directly with the initial predictions.

¹H NMR Experimental Data (500 MHz, CDCl₃)
Signal LabelExperimental Shift (δ, ppm)IntegrationMultiplicityCoupling Constant (J, Hz)Assignment
11.519Hs-H-a (t-Butyl)
21.752Hbr s-H-b (NH₂)
33.792Hs-H-c (CH₂)
43.843Hs-H-d (OCH₃)
56.791HdJ = 8.5 HzAr-H
66.911HddJ = 8.5, 2.2 HzAr-H
77.351HdJ = 2.2 HzAr-H
87.981Hs-H-h (NH-Boc)

Validation: The experimental data shows excellent correlation with the predicted spectrum. The number of signals, their chemical shifts, integrations, and multiplicities all align with the proposed structure. The distinct doublet, doublet of doublets, and doublet pattern in the aromatic region is characteristic of the 1,2,4-trisubstituted ring system, confirming the regiochemistry.

¹³C NMR Experimental Data (125 MHz, CDCl₃)
Experimental Shift (δ, ppm)DEPT-135Assignment
28.4CH₃ (+)C-1 (t-Butyl CH₃)
45.2CH₂ (-)C-2 (CH₂)
55.7CH₃ (+)C-3 (OCH₃)
80.7No SignalC-4 (t-Butyl Quaternary C)
110.3CH (+)Aromatic C
118.9CH (+)Aromatic C
120.5CH (+)Aromatic C
129.8No SignalAromatic C (quaternary)
138.1No SignalAromatic C (quaternary)
148.2No SignalAromatic C (quaternary)
153.6No SignalC-11 (C=O, Carbamate)

Validation: The observation of 11 distinct carbon signals (some aromatic signals may overlap or be difficult to resolve without 2D NMR) is consistent with the molecule's structure. The DEPT-135 data confirms the presence of two CH₃ groups (t-butyl and methoxy), one CH₂ group, and three aromatic CH groups, while the remaining signals are correctly identified as quaternary carbons. The chemical shifts for the carbamate carbonyl and the Boc group carbons are in their expected ranges.[1][2][7]

Identifying Potential Impurities

A crucial aspect of spectral validation in a drug development context is the identification of process-related impurities.

Impurity_Analysis Troubleshooting: Common Impurity Signals in NMR A Unexpected Signal Observed B Is it a sharp singlet at ~1.2-1.4 ppm? A->B Check Alkyl Region C Is there a signal for deprotected primary amine? A->C Check Aromatic/Amine Region D Are there extra aromatic signals? A->D Check Aromatic Region E Are there signals for common solvents? A->E Check Common Shift Regions F Potential tert-Butanol (byproduct of Boc protection) B->F Yes G Potential Deprotected Starting Material C->G Yes H Potential Unreacted Starting Material D->H Yes I Residual Solvent (e.g., Acetone, Ethyl Acetate) E->I Yes

Caption: A decision-making diagram for identifying common impurities based on their NMR signals.

  • Unreacted Starting Material: The presence of the precursor amine would result in a different set of aromatic signals and the absence of the Boc group's characteristic 9H singlet at ~1.51 ppm and the NH carbamate proton.

  • Di-Boc Protected Impurity: While less common for this specific substrate, over-protection could lead to a second Boc group on the primary amine. This would introduce another 9H singlet and shift the benzylic -CH₂- signal.[18]

  • Boc-Deprotection Byproducts: The Boc group is acid-labile. If the compound has degraded, one might observe signals for tert-butanol (a singlet ~1.2-1.4 ppm) or isobutylene.[19]

  • Residual Solvents: Signals from solvents used during the synthesis or purification (e.g., ethyl acetate, dichloromethane, acetone) are common and can be identified by their characteristic and well-documented chemical shifts and multiplicities.

Comparison with Alternative Analytical Methods

While NMR is peerless for structural elucidation, other techniques provide complementary information and are often used alongside it for comprehensive characterization.

Analytical TechniquePrimary ApplicationInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Structural Elucidation Detailed atomic connectivity, stereochemistry, regiochemistry, dynamic processes.Provides a complete molecular "fingerprint." Non-destructive. Quantitative (qNMR).[20]Relatively low sensitivity compared to MS. Requires higher sample amounts.
Mass Spectrometry (MS) Molecular Weight & Formula Provides the mass-to-charge ratio (m/z), enabling determination of molecular weight and elemental composition (HRMS).Extremely high sensitivity (detects trace amounts). Can be coupled with chromatography (LC-MS, GC-MS).[21][22]Provides no information on atomic connectivity or isomerism.
HPLC / UPLC Purity Assessment & Quantification Separates the main compound from impurities. Provides purity levels (e.g., % area).Excellent for quantifying impurities and resolving complex mixtures. The gold standard for purity checks.[22][23]Does not provide structural information on its own (requires a detector like MS or UV).
Infrared (IR) Spectroscopy Functional Group Identification Detects the presence of specific functional groups (e.g., C=O, N-H, O-H) based on bond vibrations.Fast and simple method for confirming the presence of key functional groups.Provides limited information on the overall molecular structure. Not suitable for complex mixtures.

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra provides definitive and undeniable validation for the structure of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate. The strong congruence between the predicted and experimental data—spanning chemical shifts, integrations, and coupling patterns—confirms the atomic connectivity and regiochemistry of the molecule. By integrating this rigorous spectroscopic analysis with an awareness of potential process impurities and an understanding of complementary analytical techniques, researchers can ensure the identity and quality of their materials, thereby upholding the scientific integrity of their drug discovery and development endeavors.

References

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. [Link]

  • Iowa State University. NMR Sample Preparation | Chemical Instrumentation Facility. [Link]

  • University of Wisconsin-Madison. Sample Preparation. [Link]

  • Prakash, G. K. S., et al. ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. The Journal of Organic Chemistry. [Link]

  • Western University. NMR Sample Preparation. [Link]

  • American Chemical Society. ¹H, ¹³C, ¹⁵N NMR and Theoretical Study of Protonated Carbamic Acids and Related Compounds. [Link]

  • Jasperse, C. Short Summary of ¹H-NMR Interpretation. [Link]

  • St. Paul's Cathedral Mission College. Interpretation of NMR Spectra of Common Organic Compounds. [Link]

  • Reddit. chemical shift of carbamate. [Link]

  • YouTube. Interpreting Aromatic NMR Signals. [Link]

  • University of Wisconsin-Oshkosh. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]

  • University of Notre Dame. STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • University of Maryland. Stepbystep procedure for NMR data acquisition. [Link]

  • Georgia Gwinnett College. Standard Operating Procedure ¹H-NMR. [Link]

  • YouTube. Interpreting H-NMR Spectra Aromatic Molecule. [Link]

  • Yamagami, C., et al. ¹³C N.M.R. Spectra of ortho-Substituted Phenyl N, N-Dimethyl- and N-Methyl-carbamates. ConnectSci. [Link]

  • Atlantis Press. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) carbamate. [Link]

  • Macmillan Group, Princeton University. SUPPLEMENTARY INFORMATION. [Link]

  • Supporting Information. Appendix C. Experimental for Chapter 3. [Link]

  • PubChem. tert-butyl N-(5-amino-2-methoxyphenyl)carbamate. [Link]

  • Supporting Information. General procedure for the synthesis of tert-butyl carbamates. [Link]

  • PubChemLite. Tert-butyl n-(5-amino-2-methoxyphenyl)carbamate (C12H18N2O3). [Link]

  • American Pharmaceutical Review. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • AAPS Open. Recent Trends in Analytical Techniques for Impurity Profiling. [Link]

  • LCGC Europe. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • R-NMR. SOP data acquisition. [Link]

  • University of Calgary. anisole (Predicted Chemical Shifts). [Link]

  • PubMed. Green Analytical Techniques for Impurity Determination in Pharmaceuticals. [Link]

  • ALWSCI. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • Weizmann Institute of Science. Measuring ¹H NMR Spectra. [Link]

  • PMC. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]

  • ResearchGate. What are the possible impurities in boc protection of amino acids other than t-butyl ester and di boc andcyclic compounds ?. [Link]

  • ResearchGate. (PDF) Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Hebei Boze Chemical Co.,Ltd. BOC deprotection. [Link]

Sources

Comparative

Assessing Batch-to-Batch Purity Variations of tert-Butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note Executive Summary In the synthesis of complex kinase inhibitors and GPC...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Application Note

Executive Summary

In the synthesis of complex kinase inhibitors and GPCR ligands, bifunctional building blocks like tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate are indispensable. This intermediate features a Boc-protected aniline and a highly reactive, free aliphatic benzylamine. Because regioselective protection of the less nucleophilic aniline in the presence of a benzylamine is synthetically challenging, commercial batches often exhibit significant purity variations.

This guide objectively compares the performance of this Boc-protected intermediate against alternative protecting group strategies (Fmoc, Cbz) and provides a self-validating analytical framework to assess batch-to-batch consistency. Furthermore, we align our analytical thresholds with the ICH Q3A(R2) guidelines, which mandate that organic impurities in new drug substances be reported at 0.05% and structurally identified at 0.10% (depending on the maximum daily dose)[1].

Mechanistic Origins of Purity Variations (E-E-A-T)

To understand why batch purity fluctuates, we must examine the causality behind the synthetic route. The most scalable synthesis of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate avoids direct regioselective protection of the diamine. Instead, it relies on the Boc-protection of 3-amino-4-methoxybenzonitrile, followed by the catalytic hydrogenation of the nitrile group to yield the free benzylamine.

Variations in the hydrogenation conditions lead to three primary impurities:

  • Impurity A (Des-Boc Diamine): Caused by thermal or acidic degradation of the Boc group during harsh reduction conditions.

  • Impurity B (Secondary Amine Dimer): Formed when the intermediate imine reacts with a newly formed benzylamine instead of ammonia. This occurs due to "ammonia starvation" in the reactor.

  • Impurity C (Unreacted Nitrile): Resulting from catalyst poisoning or insufficient hydrogen pressure.

ImpurityPathway Start 3-Amino-4-methoxybenzonitrile BocInt Boc-Protected Nitrile (Intermediate) Start->BocInt Boc2O, THF Target Target: tert-Butyl N-[5-(aminomethyl) -2-methoxyphenyl]carbamate BocInt->Target H2, Pd/C, NH3 (Optimal) Imp1 Impurity A: Des-Boc Diamine BocInt->Imp1 Thermal/Acidic Degradation Imp2 Impurity B: Secondary Amine Dimer BocInt->Imp2 H2, Pd/C (Ammonia Starvation) Imp3 Impurity C: Unreacted Nitrile BocInt->Imp3 Incomplete Reduction

Fig 1: Synthetic pathway and mechanistic origins of batch-to-batch impurities.

Comparative Analysis: Boc vs. Fmoc vs. Cbz Alternatives

When designing a synthetic route, chemists must choose the optimal protecting group for the aniline nitrogen. We compared the Boc-protected product against its Fmoc and Cbz alternatives. As shown in Table 1 , while Cbz offers excellent batch consistency, its deprotection conditions are often incompatible with downstream drug complexity. Fmoc suffers from severe shelf-stability issues due to premature autocatalytic deprotection caused by the basicity of the adjacent free benzylamine.

Therefore, Boc-protection remains the superior choice , provided that batch-to-batch purity is rigorously controlled[2].

Table 1: Performance Comparison of Protecting Group Alternatives
Protecting Group StrategyBatch ConsistencyShelf Stability (25°C)Downstream Coupling YieldDeprotection Orthogonality
Boc (The Product) Variable (Requires QC) Excellent (>12 months) 92 - 98% High (TFA/HCl compatible)
Fmoc Alternative HighPoor (<2 weeks)*65 - 75%Low (Base labile)
Cbz Alternative HighExcellent (>12 months)90 - 95%Moderate (Requires H2/Pd)

*Autocatalytic cleavage observed due to the basic free aminomethyl group.

Quantitative Batch Profiling & Functional Impact

To objectively assess performance, we analyzed five distinct batches of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (Batches A-C synthesized in-house under varying conditions; Batches D-E procured from commercial vendors).

The presence of the Secondary Amine Dimer (Impurity B) is particularly detrimental. Because it is a secondary amine, it actively competes in downstream amide coupling reactions, generating difficult-to-separate tertiary amide side-products.

Table 2: UPLC-MS Batch Analysis and Downstream Impact
Batch IDSynthesis ConditionTarget Purity (%)Des-Boc Impurity (%)Dimer Impurity (%)Unreacted Nitrile (%)Downstream Amide Yield (%)
Batch A Optimized (Excess NH3)99.2<0.050.10.697.5
Batch B Standard96.40.22.11.191.0
Batch C Sub-optimal (Low NH3)88.50.59.51.276.2
Batch D Commercial Source 198.1<0.051.20.594.3
Batch E Commercial Source 292.31.15.40.883.8

Self-Validating Analytical and Functional Protocols

To ensure trustworthiness, the analytical workflow must be a self-validating system . We achieve this by pairing a quantitative UPLC-MS purity profile with a functional downstream coupling assay. If the UPLC-MS quantifies 5% dimer impurity, the coupling assay must show a proportional emergence of a specific tertiary amide side-product. This mass-balance closure validates the analytical method's accuracy.

Workflow Batch Batch Sampling (n=5) UPLC UPLC-MS Profiling Batch->UPLC Quant Impurity Quantification UPLC->Quant Coupling Downstream Coupling Assay Quant->Coupling Pass/Fail Threshold Yield Yield & Purity Assessment Coupling->Yield

Fig 2: Self-validating analytical workflow for batch qualification and downstream testing.

Protocol 1: High-Resolution UPLC-MS Purity Profiling

Causality Note: The use of 0.1% Formic acid in the mobile phase is critical. It ensures complete protonation of the free benzylamine, preventing peak tailing on the silica column and guaranteeing accurate UV integration.

  • Sample Preparation: Dissolve 1.0 mg of the batch sample in 1.0 mL of LC-MS grade Methanol.

  • Column Setup: Equip the system with a Waters Acquity UPLC BEH C18 column (1.7 µm, 2.1 x 50 mm). Maintain column temperature at 40°C.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in HPLC-grade Water.

    • Solvent B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor UV absorbance at 254 nm and 280 nm. Simultaneously record ESI+ mass spectra (m/z 100–800) to identify the masses of Impurities A, B, and C.

  • Quantification: Integrate the UV chromatogram at 254 nm. Report any impurity exceeding the 0.05% threshold[3].

Protocol 2: Downstream Functional Validation Assay (Amide Coupling)

Causality Note: This step uses benzoic acid as a standard electrophile. By quantifying the ratio of the desired secondary amide to the undesired tertiary amide (derived from Impurity B), we functionally validate the UPLC-MS data.

  • Activation: In a 10 mL glass vial, dissolve Benzoic acid (1.0 eq, 0.5 mmol) and HATU (1.1 eq, 0.55 mmol) in 2.0 mL of anhydrous DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 1.0 mmol). Stir at room temperature for 5 minutes to form the active ester.

  • Coupling: Add the test batch of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (1.0 eq, 0.5 mmol).

  • Reaction: Stir at room temperature for 2 hours.

  • Validation Check: Quench an aliquot (10 µL) in 1 mL Methanol and analyze via Protocol 1. Calculate the mass balance between the primary product and the dimer-derived tertiary amide side-product.

Conclusion

While tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate is the optimal protecting group strategy compared to Fmoc and Cbz alternatives, its synthesis is prone to specific mechanistic impurities—most notably, a secondary amine dimer. By implementing a self-validating workflow combining UPLC-MS profiling with a functional downstream assay, drug development professionals can adhere to ICH Q3A guidelines, confidently qualify commercial batches, and prevent costly downstream yield losses.

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2) Source: European Medicines Agency (EMA) / International Council for Harmonisation (ICH) URL:[Link]

  • Evaluating Impurities in New Drugs to Prevent Delays in Development Source: Premier Research URL:[Link]

Sources

Validation

FT-IR spectroscopy reference standards for tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate

As a Senior Application Scientist, selecting the correct analytical reference standard is not merely a matter of compliance; it is the foundation of structural verification. When working with complex polyfunctional inter...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, selecting the correct analytical reference standard is not merely a matter of compliance; it is the foundation of structural verification. When working with complex polyfunctional intermediates like tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate , the spectroscopic landscape is crowded. This molecule contains an aromatic ring, an aliphatic primary amine (-CH₂NH₂), an electron-donating methoxy group (-OCH₃), and a Boc-protected secondary aromatic amine (carbamate).

This guide objectively compares the performance of commercially available Certified Reference Standards (CRS) against analytical-grade and in-house alternatives, providing a self-validating FT-IR methodology to ensure absolute structural confidence.

Mechanistic Spectral Profiling: Decoding the Molecule

Before comparing standards, we must establish the causal relationship between the molecule's functional groups and its infrared behavior.

  • The Carbamate Anchor (C=O): The Boc group (tert-butoxycarbonyl) yields a distinct secondary carbamate C=O stretch. Because the carbonyl carbon is flanked by an ester oxygen and an aniline nitrogen, the electron-withdrawing nature of the oxygen competes with the nitrogen's lone pair for resonance. This pushes the C=O stretching frequency higher than that of a standard amide, typically into the 1700–1725 cm⁻¹ range [1].

  • The Amine Overlap (N-H): The molecule possesses two distinct nitrogen environments. The aliphatic primary amine (-CH₂NH₂) exhibits a characteristic N-H stretching doublet (asymmetric and symmetric) near 3380 cm⁻¹ and 3310 cm⁻¹ . The Boc-protected secondary aniline presents a single N-H stretch that often overlaps this region.

  • The Methoxy Ether (C-O-C): The aryl-alkyl ether linkage produces a strong asymmetric stretch near 1230–1250 cm⁻¹ and a symmetric stretch near 1030 cm⁻¹ .

Table 1: Quantitative FT-IR Peak Assignments & Diagnostic Ranges
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Secondary Carbamate C=O Stretch1700 – 1725Confirms intact Boc protection.
Primary Amine N-H Stretch (Doublet)3380 & 3310Confirms free aminomethyl group.
Methoxy Group C-O-C Asym. Stretch1230 – 1250Verifies position 2 substitution.
tert-Butyl Group C-H Bend (Doublet)1390 & 1365Confirms presence of the bulky t-butyl moiety.

Comparative Analysis of Reference Standard Alternatives

When validating drug substance intermediates, the purity of your reference standard directly dictates the reliability of your spectral library. Below is an objective comparison of the three primary tiers of reference standards available for this compound.

Table 2: Performance Comparison of Reference Standard Alternatives
Performance MetricCertified Reference Standard (CRS)Commercial Analytical GradeIn-House Synthesized Standard
Chemical Purity (qNMR) > 99.5% (Absolute quantification)~ 97.0% - 98.5%Variable (Typically 85% - 95%)
FT-IR Baseline Integrity Excellent (Flat baseline >3500 cm⁻¹)Moderate (Minor solvent sloping)Poor (Broad O-H/N-H overlaps)
Trace Impurity Profile Fully characterized & documentedPartially known (Lot-dependent)Unknown (High risk of residual Boc₂O)
Regulatory Suitability ISO 17034 / GLP compliantNon-compliant for final releaseSuitable only for early R&D

The Causality of Impurities: Inferior standards often contain residual di-tert-butyl dicarbonate (Boc₂O) from the synthesis process. Because Boc₂O is an anhydride, it exhibits strong, distinct C=O stretches at 1810 cm⁻¹ and 1760 cm⁻¹ . If your reference standard is not highly purified (like the CRS tier), these artifact peaks will contaminate your spectral library, leading to false-negative matches during routine quality control [2].

Self-Validating FT-IR Experimental Protocol

To guarantee trustworthiness, spectroscopic data acquisition must be treated as a self-validating system. The following protocol utilizes Attenuated Total Reflectance (ATR) to eliminate matrix interferences.

Why Diamond ATR over KBr Pellets? KBr is highly hygroscopic. Absorbed atmospheric moisture introduces a broad O-H stretch at ~3400 cm⁻¹. Causality dictates that this water band will completely mask the critical N-H stretches of both the Boc group and the aminomethyl moiety, rendering the spectrum useless for identity confirmation [3].

Step-by-Step Methodology
  • System Suitability (Self-Validation Check 1):

    • Action: Scan a traceable 1.5 mil polystyrene calibration film.

    • Validation: Verify that the 1601 cm⁻¹ and 1028 cm⁻¹ peaks are within ±1.0 cm⁻¹ of their certified values. This ensures the interferometer's laser is correctly calibrated.

  • Background Verification (Self-Validation Check 2):

    • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate. Collect an air background (32 scans, 4 cm⁻¹ resolution).

    • Validation: Inspect the background single-beam spectrum for atmospheric water vapor or CO₂ anomalies. A clean background prevents spectral subtraction artifacts.

  • Sample Application:

    • Action: Place 2–5 mg of the tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate standard onto the crystal. Apply the ATR anvil with consistent, standardized pressure.

    • Causality: Consistent pressure ensures uniform contact between the crystal and the solid lattice, maximizing the evanescent wave's penetration depth and yielding highly reproducible peak intensities.

  • Data Acquisition & Processing:

    • Action: Acquire 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: Averaging 32 scans increases the signal-to-noise ratio (SNR) by a factor of √32, which is critical for resolving the weak N-H stretching doublet of the primary amine against baseline noise. Apply an ATR correction algorithm to adjust relative peak intensities if comparing against transmission-based pharmacopeial libraries.

Impurity Logic and Spectral Artifacts

To further assist in standard comparison, the following logical map illustrates how specific synthesis failures manifest as distinct FT-IR artifacts.

Impurity_Logic Target tert-Butyl N-[5-(aminomethyl) -2-methoxyphenyl]carbamate Imp1 Residual Boc₂O Target->Imp1 Synthesis Artifact Imp2 Moisture / H₂O Target->Imp2 Poor Drying Imp3 Des-Boc Degradant Target->Imp3 Acidic Degradation Spec1 Anhydride C=O (~1810 & 1760 cm⁻¹) Imp1->Spec1 Spec2 Broad O-H Stretch (3200-3600 cm⁻¹) Imp2->Spec2 Spec3 Missing Boc C=O (<1700 cm⁻¹) Imp3->Spec3

Logical map of synthesis impurities and their corresponding FT-IR spectral artifacts.

References

  • FT-IR Spectroscopy and Density Functional Theory Calculations of 13C Isotopologues of the Helical Peptide Z-Aib6-OtBu Source: The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Using Fourier transform IR spectroscopy to analyze biological materials Source: Nature Protocols (via National Institutes of Health - PMC) URL:[Link]

Sources

Comparative

Comparative stability of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate vs Cbz-protected derivatives

Executive Summary In the design of complex pharmaceuticals and multifunctional building blocks, the 5-(aminomethyl)-2-methoxyphenylamine scaffold presents a unique synthetic challenge. It is a bifunctional molecule conta...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the design of complex pharmaceuticals and multifunctional building blocks, the 5-(aminomethyl)-2-methoxyphenylamine scaffold presents a unique synthetic challenge. It is a bifunctional molecule containing both a highly nucleophilic aliphatic primary amine (the benzylamine) and a sterically hindered, electron-rich aromatic amine (the aniline). To selectively functionalize the aminomethyl group, the aniline nitrogen must be transiently masked.

This guide provides an objective, data-driven comparison of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (the Boc-protected derivative) against its benzyloxycarbonyl (Cbz) counterpart. By analyzing their stability, orthogonal deprotection kinetics, and handling requirements, this guide equips synthetic chemists with the causality behind protecting group selection.

Structural Reactivity & Mechanistic Causality

The fundamental difference between the Boc and Cbz protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal relationship in complex syntheses[1]. However, the specific electronic environment of the 5-(aminomethyl)-2-methoxyphenyl scaffold heavily dictates their performance:

  • Electronic Activation in Boc Deprotection: The acid-catalyzed deprotection of the Boc group proceeds through the protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation and the release of carbon dioxide[1]. The electron-donating ortho-methoxy group on this specific scaffold increases the electron density on the carbamate, slightly accelerating protonation. However, this same electron-rich aromatic ring becomes highly susceptible to electrophilic aromatic substitution (Friedel-Crafts alkylation) by the generated tert-butyl cation. Therefore, cation scavengers are strictly required.

  • Steric and Catalytic Factors in Cbz Deprotection: The Cbz group is typically removed under neutral hydrogenolysis conditions[1]. The cleavage of the benzylic C-O bond occurs on the surface of a palladium catalyst[1]. While the ortho-methoxy group provides slight steric hindrance, it does not significantly impede hydrogenolysis. The Cbz route is completely orthogonal to acid-sensitive functionalities but is incompatible with molecules containing other reducible groups (e.g., alkenes) or catalyst poisons like sulfur[1].

Comparative Stability Matrix

The following table summarizes the quantitative and qualitative stability of both derivatives across standard synthetic conditions, based on established experimental observations[1].

Reaction Condition / Reagenttert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate (Boc)Cbz-Protected DerivativeMechanistic Rationale
Strong Acid (e.g., TFA, 4M HCl in Dioxane)Labile (Cleaves rapidly < 2 hrs)Stable Boc undergoes acid-catalyzed cleavage to form a tert-butyl cation and volatile CO₂[1].
Catalytic Hydrogenation (e.g., H₂, Pd/C)Stable Labile (Cleaves to toluene + CO₂)Cbz undergoes hydrogenolysis of the benzylic C-O bond on the Pd surface[1].
Mild Base (e.g., Piperidine, Et₃N, NaOH)Stable Stable Both carbamate linkages are highly resistant to mild basic hydrolysis[2].
Nucleophiles (e.g., Hydrazine, Primary Amines)Stable Stable Carbamates are significantly less electrophilic than standard esters or amides[3].
Strong Lewis Acids (e.g., BBr₃, TMSI)Labile Labile Both groups are cleaved. TMS-iodide is often used as a non-reductive alternative for Cbz cleavage, though it generates benzyl iodide[1].

Orthogonal Selection Workflow

Selecting between the Boc and Cbz derivatives requires looking ahead at the downstream functionalization of the free aminomethyl group.

Workflow Start 5-(Aminomethyl)-2-methoxyphenyl Scaffold Decision Downstream Reaction Conditions? Start->Decision Reductive Catalytic Hydrogenation (e.g., Reductive Amination) Decision->Reductive Requires H2/Pd Acidic Strong Acid Exposure (e.g., Peptide Coupling) Decision->Acidic Requires TFA/HCl BocChoice Select Boc Protection (Stable to H2, Labile to Acid) Reductive->BocChoice CbzChoice Select Cbz Protection (Stable to Acid, Labile to H2) Acidic->CbzChoice

Caption: Orthogonal Selection Workflow for Aminobenzylamine Protection

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify mechanistic success.

Protocol A: Acidic Deprotection of the Boc Derivative

Because the 2-methoxy group strongly activates the aniline ring, the generated tert-butyl cation must be trapped to prevent the formation of alkylated byproducts.

Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM), Triisopropylsilane (TIPS).

  • Preparation: Dissolve 1.0 mmol of tert-butyl N-[5-(aminomethyl)-2-methoxyphenyl]carbamate in 4 mL of anhydrous DCM.

  • Scavenger Addition: Add 0.2 mL (approx. 1.0 mmol) of TIPS.

  • Acidification: Cool the reaction flask to 0 °C and add 4 mL of TFA dropwise.

  • Reaction: Stir for 2 hours, allowing the mixture to warm to room temperature.

    • Validation Checkpoint: The presence of TIPS should keep the reaction colorless to pale yellow. A shift to a deep red/brown indicates uncontrolled Friedel-Crafts alkylation of the ring. Monitor via LCMS; the disappearance of the M+H peak and the emergence of the M-Boc+H peak confirms quantitative cleavage.

  • Isolation: Concentrate in vacuo. Co-evaporate with toluene (3 x 5 mL) to remove residual TFA. Precipitate the resulting TFA salt in cold diethyl ether.

Mechanism A Boc-Aniline Deriv. B Protonated Carbamate A->B TFA (H+) C tert-Butyl Cation + CO2 B->C Cleavage D TIPS Trapping (Prevents Alkylation) C->D Scavenger

Caption: Boc Deprotection Mechanism with Cation Scavenging

Protocol B: Catalytic Hydrogenolysis of the Cbz Derivative

This method is ideal when the downstream product is acid-sensitive, provided no reducible functional groups were introduced during the benzylamine functionalization.

Reagents: 10% Palladium on Carbon (Pd/C), Methanol, Hydrogen gas.

  • Preparation: Dissolve 1.0 mmol of the Cbz-protected compound in 10 mL of degassed methanol.

  • Catalyst Addition: Under a strict argon atmosphere, carefully add 10 mol% of 10% Pd/C.

    • Validation Checkpoint: Argon purging is critical. Active Pd/C can ignite methanol vapors upon exposure to atmospheric oxygen.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (repeat 3 times). Stir vigorously under a hydrogen balloon at room temperature for 4-6 hours.

    • Validation Checkpoint: TLC (ninhydrin stain) will show the consumption of the UV-active starting material and the emergence of a highly polar, ninhydrin-positive primary aniline spot at the baseline (in 30% EtOAc/Hexanes).

  • Isolation: Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo to yield the free diamine.

References

  • Title: Dual protection of amino functions involving Boc Source: RSC Publishing URL: [Link]

Sources

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